7-methyl-1H-indole-5,6-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(2-3-10-8)4-7(11)9(5)12/h2-4,10-12H,1H3 |
InChI Key |
YCBKUMJFPOCXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
7-methyl-1H-indole-5,6-diol: A Technical Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 7-methyl-1H-indole-5,6-diol, a derivative of the biologically significant indole-5,6-diol scaffold. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical properties with inferred methodologies for its synthesis and potential biological activities, drawing upon established knowledge of structurally related indole derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and development, particularly in the areas of neuroprotection and antioxidant therapies.
Chemical Identity and Physical Properties
This compound is an aromatic heterocyclic organic compound. While a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound in publicly accessible databases, its fundamental chemical and physical properties can be summarized.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [1] |
| SMILES | CC1=C(O)C(=CC2=C1NC=C2)O | [1] |
| CAS Number | Not available | [1] |
Proposed Synthesis
Currently, there is no published, peer-reviewed synthesis protocol specifically for this compound. However, a plausible synthetic route can be proposed based on the synthesis of analogous indole-diols and standard organic chemistry transformations. The most logical approach involves the demethylation of a readily available dimethoxy precursor, 5,6-dimethoxy-7-methyl-1H-indole.
Proposed Synthetic Scheme
References
A Comprehensive Technical Guide to 7-methyl-1H-indole-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current knowledge on 7-methyl-1H-indole-5,6-diol, a methylated derivative of the eumelanin precursor, 5,6-dihydroxyindole. Due to the limited availability of specific research on this particular methylated analog, this document leverages data from its well-studied parent compound to infer potential properties and guide future research.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.176 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| SMILES | CC1=C(O)C(=CC2=C1[NH]C=C2)O | [1] |
| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [1] |
Synthesis of Indole-5,6-diols
The synthesis of 5,6-dihydroxyindole can be achieved via a multi-step process starting from 3,4-dibenzyloxybenzaldehyde.[2] This protocol involves a Henry condensation, nitration, and a final reductive cyclization.
Step 1: Henry Condensation and Nitration
-
3,4-dibenzyloxybenzaldehyde is condensed with nitromethane in a Henry reaction to form the corresponding nitrostyrene derivative.
-
The resulting (E)-3,4-dibenzyloxy-β-nitrostyrene is then nitrated to introduce a nitro group at the 2-position of the benzene ring.
Step 2: Reductive Cyclization and Deprotection
-
The 2,β-dinitro-4,5-dibenzyloxystyrene intermediate is subjected to reductive cyclization. This is typically achieved using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
This single step facilitates the reduction of both nitro groups and the subsequent intramolecular cyclization to form the indole ring. The benzyl protecting groups are also cleaved during this hydrogenation process.
-
The crude product is then purified by column chromatography to yield 5,6-dihydroxyindole.
A plausible route to synthesize the 7-methyl derivative would involve starting with a methylated precursor, such as 2,3-dibenzyloxy-6-methylbenzaldehyde. The subsequent steps would follow a similar reaction sequence as described for the parent compound.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound have not been identified. However, the well-documented roles of its parent compound provide a strong foundation for predicting its potential biological functions.
5,6-Dihydroxyindole (DHI) is a critical intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in human skin and hair.[2][4][5] DHI is formed from L-dopachrome and subsequently polymerizes to form eumelanin. It is plausible that this compound could act as a substrate or modulator in this pathway, potentially leading to the formation of methylated melanin analogs with altered properties.
Caption: The Eumelanin biosynthesis pathway, with the potential role of this compound.
-
Antioxidant Activity : 5,6-Dihydroxyindole is known to be a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[6] This activity is attributed to its dihydroxy-substituted aromatic ring. It is highly probable that this compound retains this antioxidant capacity. The addition of a methyl group may slightly increase its lipophilicity, potentially influencing its interaction with cellular membranes and its overall antioxidant profile.
-
Antimicrobial and Antiviral Activity : The parent compound, 5,6-dihydroxyindole, has demonstrated broad-spectrum antibacterial, antifungal, and antiviral properties.[7] These activities are linked to the reactive nature of the indole and its ability to undergo oxidation. Further research is needed to determine if the 7-methyl derivative shares these properties.
-
Cytotoxicity : 5,6-Dihydroxyindole has been shown to have cytotoxic effects against various pathogens and some cell lines.[7] The mechanism is thought to involve the generation of reactive intermediates during its oxidation. The influence of the 7-methyl group on this cytotoxicity is currently unknown and represents a key area for future investigation.
Future Directions and Conclusion
This compound is a compound of interest due to its structural relationship with the key biomolecule 5,6-dihydroxyindole. While its specific synthesis and biological functions are not yet well-documented, the available information on related indole derivatives provides a strong basis for future research.
Key areas for investigation include:
-
Development and validation of a reliable synthetic protocol.
-
Quantitative assessment of its antioxidant potential compared to its parent compound.
-
Screening for antimicrobial, antiviral, and cytotoxic activities.
-
Investigation of its role as a modulator or substrate in melanin biosynthesis.
This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of methylated dihydroxyindoles. The potential for this compound in fields ranging from materials science (novel pigments) to pharmacology warrants further, detailed investigation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of 5,6-Dihydroxytryptamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxic effects of 5,6-dihydroxytryptamine (5,6-DHT) and its analogs. These compounds are valuable research tools for selectively lesioning serotonergic neurons and serve as important models for understanding neurodegenerative processes. This document details their structure-activity relationships, the experimental protocols used to evaluate their effects, and the signaling pathways involved in their mechanism of action.
Core Mechanism of Action: Oxidative Stress and Neurotoxicity
5,6-Dihydroxytryptamine is a neurotoxic analog of the neurotransmitter serotonin (5-hydroxytryptamine). Its selectivity for serotonergic neurons is primarily due to its high affinity for the serotonin transporter (SERT), which facilitates its accumulation within these cells[1]. Once inside the neuron, 5,6-DHT exerts its toxic effects through a multifaceted mechanism centered on oxidative stress.
The primary mechanism of 5,6-DHT-induced neurotoxicity is believed to be the alkylation of biological nucleophiles by its electrophilic quinoid autoxidation products[2]. The 5,6-dihydroxy substitution pattern on the indole ring makes the molecule highly susceptible to oxidation, leading to the formation of a highly reactive p-quinone. This process is accompanied by the generation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which contribute significantly to cellular damage.
Furthermore, 5,6-DHT can displace serotonin from vesicular stores, leading to a rapid depletion of the neurotransmitter. This displaced serotonin can then be metabolized by monoamine oxidase (MAO), further contributing to oxidative stress, or be released into the cytoplasm[3]. At higher concentrations, 5,6-DHT can also inhibit MAO, leading to a greater release of unmetabolized serotonin.
Structure-Activity Relationships of 5,6-DHT Analogs
The neurotoxic potency and affinity for the serotonin transporter can be modulated by structural modifications to the 5,6-DHT molecule. The following table summarizes the available quantitative data for some C-methylated analogs of 5,6-DHT.
| Compound | Inhibition of [3H]thymidine incorporation into DNA (Inhibitory Potency Order) | Affinity for Serotonergic Uptake (IC50 in µM) |
| 5,6-Dihydroxytryptamine (5,6-DHT) | ~ 7-Me-5,6-DHT | 4 |
| 4-Me-5,6-DHT | < 4,7-Me2-5,6-DHT | 23 |
| 7-Me-5,6-DHT | ~ 5,6-DHT | 52 |
| 4,7-Me2-5,6-DHT | > 4-Me-5,6-DHT | 20 |
| Data from a study on differentiated neuroblastoma N-2a cells in culture.[2] |
These data indicate that methylation at the C4 and C7 positions of the indole ring significantly impacts both the general toxicity (as measured by inhibition of DNA synthesis) and the affinity for the serotonin transporter. Notably, 4,7-dimethyl-5,6-DHT shows a much higher inhibitory potency on DNA synthesis compared to 5,6-DHT, while its affinity for the serotonin transporter is lower[2]. This suggests that the sites of alkylation on the quinoid oxidation products play a crucial role in the overall neurotoxic effect.
Experimental Protocols
Synaptosome Preparation and Neurotransmitter Uptake Assay
This protocol is adapted for the assessment of the effect of 5,6-DHT analogs on serotonin uptake in isolated nerve terminals (synaptosomes).
a. Synaptosome Preparation:
-
Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Gently resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer buffer) for use in uptake assays.
b. [3H]-Serotonin Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the 5,6-DHT analog or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of [3H]-serotonin.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [3H]-serotonin.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 values by plotting the percentage inhibition of [3H]-serotonin uptake against the logarithm of the analog concentration.
Assessment of Neurotoxicity via Inhibition of [3H]thymidine Incorporation
This assay provides a measure of the general cytotoxicity of the compounds by assessing their effect on DNA synthesis in a cell culture model.
-
Culture a suitable neuronal cell line (e.g., differentiated neuroblastoma N-2a cells) in appropriate culture medium.
-
Seed the cells in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with varying concentrations of the 5,6-DHT analog or vehicle control for a predetermined exposure time (e.g., 24 hours).
-
Add [3H]thymidine to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.
-
Terminate the incubation and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding ice-cold trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol to remove unincorporated [3H]thymidine.
-
Solubilize the DNA precipitate in a suitable solvent (e.g., sodium hydroxide).
-
Quantify the radioactivity in the solubilized DNA using liquid scintillation counting.
-
Express the results as a percentage of the control (untreated cells) and determine the inhibitory potency of the analogs.[2]
Signaling Pathways and Visualizations
The neurotoxic effects of 5,6-DHT and its analogs are mediated by complex signaling pathways involving uptake, oxidative stress, and ultimately, cell death. The following diagrams, generated using the DOT language, illustrate these key processes.
Conclusion
5,6-dihydroxytryptamine and its analogs are potent serotonergic neurotoxins whose mechanism of action is intricately linked to their uptake by the serotonin transporter and their subsequent autoxidation to reactive species. The generation of quinones and reactive oxygen species leads to widespread cellular damage, culminating in neuronal death. The structure-activity relationships of these compounds highlight the potential for fine-tuning their neurotoxic profile through chemical modification. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxic and neurodegenerative processes associated with these valuable research tools.
References
In-Depth Technical Guide: 7-Methyl-1H-indole-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1H-indole-5,6-diol is a substituted indole derivative of interest in various fields of chemical and biological research. Its structural similarity to biologically important molecules, such as neurotransmitters and melanin precursors, suggests a potential for significant pharmacological activity. This technical guide provides a comprehensive overview of the known physical properties, potential synthetic routes, and biological relevance of this compound, compiled from available scientific literature and chemical databases.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.176 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents like ethanol, DMSO, and DMF, and sparingly soluble in water, similar to the related compound 5,6-dihydroxyindole. | - |
| pKa | Data not available. | - |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of the closely related and well-documented compound, 5,6-dihydroxyindole. The following proposed synthetic workflow is based on established methods for constructing the indole scaffold and introducing the desired functional groups.
Proposed Synthetic Pathway
A plausible synthetic route could involve the reductive cyclization of a substituted dinitrostyrene derivative. This method is a known strategy for the formation of the indole nucleus.[2]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Steps (Adapted from 5,6-dihydroxyindole synthesis)
The following protocol is an adaptation of the synthesis for 5,6-dihydroxyindole and would require optimization for the 7-methyl analog.[2]
-
Step 1: Synthesis of the β-Nitrostyrene Derivative:
-
React the appropriately substituted benzaldehyde (e.g., 3,4-dibenzyloxy-2-methylbenzaldehyde) with nitromethane in the presence of a base (Henry reaction) to form the corresponding β-nitrostyrene.
-
-
Step 2: Nitration:
-
The substituted β-nitrostyrene is then nitrated to introduce a second nitro group, forming the 2,β-dinitrostyrene intermediate.
-
-
Step 3: Reductive Cyclization:
-
The dinitrostyrene derivative undergoes reductive cyclization. This is typically achieved using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the nitro groups and facilitates the cyclization to form the indole ring.
-
-
Step 4: Deprotection (if necessary):
-
If protecting groups are used for the hydroxyl functions (e.g., benzyl ethers), a final deprotection step, such as hydrogenolysis, is required to yield the final diol product.
-
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in the current scientific literature. However, based on its structural similarity to other well-studied indole derivatives, several potential areas of biological relevance can be hypothesized.
Relationship to Melanin Synthesis
The core structure, 5,6-dihydroxyindole, is a key intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans.[3] The introduction of a methyl group at the 7-position could potentially modulate its role in melanogenesis.
Caption: Simplified eumelanin biosynthesis pathway showing the position of 5,6-dihydroxyindole and the potential modulatory role of its 7-methyl analog.
Neurotransmitter Analogy
Indole derivatives are the backbone of many neurotransmitters, most notably serotonin (5-hydroxytryptamine). The structural features of this compound, including the indole nucleus and hydroxyl groups, suggest a potential for interaction with serotonergic or other neurotransmitter systems. A study on methylated analogs of 5,6-dihydroxytryptamine (a neurotoxin structurally related to serotonin) demonstrated that methylation can significantly alter biological activity, including affinity for serotonin uptake sites and inhibitory potency.[2] This suggests that this compound could have unique neuroactive properties.
Conclusion and Future Directions
This compound is a compound with intriguing potential stemming from its structural relationship to key biological molecules. While current data on its physical properties, synthesis, and biological activity are limited, the information available on related compounds provides a strong foundation for future research.
For drug development professionals and scientists, the key areas for further investigation include:
-
Definitive Synthesis and Characterization: Development and optimization of a specific synthetic protocol for this compound, followed by full characterization of its physicochemical properties.
-
Biological Screening: Comprehensive screening of the compound for various biological activities, with a particular focus on its potential roles in melanogenesis and neuropharmacology.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound may exert its effects.
The exploration of this and other substituted indole-diols could lead to the discovery of novel therapeutic agents or research tools for a variety of applications.
References
Unlocking the Therapeutic Potential of Indole Derivatives: A Guide to Novel Research Areas
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structural motif in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs. This technical guide explores promising research avenues for novel indole derivatives, focusing on oncology, neurodegenerative diseases, and infectious diseases. We provide a comprehensive overview of key compounds, their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this dynamic field.
Promising Therapeutic Areas and Lead Compounds
Recent research has highlighted the vast therapeutic potential of indole derivatives across multiple disease areas. The versatility of the indole core allows for structural modifications that can be fine-tuned to achieve high potency and selectivity for various biological targets.
Anticancer Applications
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1][2] Key areas of investigation include the inhibition of tubulin polymerization, protein kinases, and anti-apoptotic proteins like Bcl-2.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted indole-acrylamide derivative 1 | Tubulin Polymerization | Huh7 (Hepatocellular Carcinoma) | 5.0 | [1] |
| Coumarin-indole derivative 3 | Tubulin Polymerization (Colchicine-binding site) | MGC-803 (Gastric Cancer) | Not Specified | [1] |
| Methoxy-substituted indole curcumin derivative 27 | Multiple Targets | HeLa (Cervical Cancer) | 4 | [1] |
| Indole derivative 29 | Bcl-2 and Mcl-1 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [1][3] |
| Chalcone-indole derivative 12 | Tubulin Polymerization | Various | 0.22 - 1.80 | [4] |
| Benzimidazole-indole derivative 8 | Tubulin Polymerization | Various | 0.05 | [4] |
Neurodegenerative Disease Applications
The neuroprotective properties of indole derivatives make them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[5][6] Research in this area is focused on the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation.[5]
Table 2: Activity of Indole Derivatives in Neurodegenerative Disease Models
| Compound | Target/Mechanism | Assay | IC50/EC50 | Reference |
| Fascaplysin | AChE Inhibition | In vitro enzyme assay | ~1.5 µM | [5] |
| Fascaplysin derivatives 23a and 23b | Neuroprotection (H2O2-induced toxicity) | Cell-based assay | Nanomolar range | [5] |
Antiviral Applications
Indole-containing compounds have demonstrated broad-spectrum antiviral activity, with several derivatives being investigated for the treatment of infections caused by HIV, Hepatitis C Virus (HCV), and influenza viruses.[7][8] These compounds often target viral enzymes essential for replication, such as HIV-1 integrase and HCV NS5B polymerase.[7]
Table 3: Antiviral Activity of Novel Indole Derivatives
| Compound | Virus | Target | EC50/IC50 | Reference |
| 4-[1-(3,5-dimethylbenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid 97 | HIV-1 | Integrase (IN) - LEDGF/p75 interaction | 3.5 µM (IC50) | [7] |
| TMC647055 | HCV | NS5B Polymerase | 77 nM (EC50) | [7] |
| MK-8742 | HCV | NS5A | Phase 2b Clinical Trials | [7] |
| Tetrahydroindole derivative 3 | HCV (gt 1b and 2a) | Not Specified | 7.9 µM (gt 1b), 2.6 µM (gt 2a) | [8] |
| Indole 2-methacrylate analog 16 | HCV | Not Specified | 1.1 µM | [8] |
Antimicrobial and Anti-inflammatory Applications
The indole scaffold is also a promising backbone for the development of new antimicrobial and anti-inflammatory agents.[9] Researchers are exploring their efficacy against drug-resistant bacteria and their ability to modulate key inflammatory pathways like NF-κB and COX-2.[1][3]
Table 4: Antimicrobial and Anti-inflammatory Activity of Indole Derivatives
| Compound | Activity | Target/Organism | MIC/IC50 | Reference |
| Indole-triazole derivative 3d | Antibacterial & Antifungal | Various | 3.125-50 µg/mL | [9] |
| 2-(4-methylsulfonylphenyl) indole derivative 7g | Antibacterial | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not Specified | [9] |
| Indole derivative | Anti-inflammatory | COX-2 | Not Specified | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery. Below are methodologies for key assays cited in the evaluation of novel indole derivatives.
Synthesis of Novel Indole Derivatives
The synthesis of novel indole derivatives often involves multi-step reactions. A general procedure for the synthesis of a substituted indole is provided below. Specific reaction conditions and purification methods will vary depending on the target molecule.
General Procedure for Fischer Indole Synthesis:
-
A mixture of a substituted phenylhydrazine (1 equivalent) and a ketone or aldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
A catalytic amount of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid ionic liquid) is added to the mixture.[9]
-
The reaction mixture is heated under reflux for a specified period (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired indole derivative.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test indole derivative (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP) is prepared.
-
Compound Incubation: The test indole derivative at various concentrations is added to the reaction mixture and incubated on ice.
-
Polymerization Initiation: The polymerization is initiated by transferring the plate to 37°C.
-
Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated from the concentration-response curve. Known tubulin inhibitors like colchicine or paclitaxel are used as positive controls.
In Vitro Neuroprotective Assays
This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic system.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test indole derivative at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of acetylcholinesterase enzyme.
-
Substrate Addition: After a pre-incubation period, acetylthiocholine iodide is added as the substrate.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm at regular intervals.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.
In Vitro Antiviral Assays
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Plate Coating: A 96-well plate is coated with a donor substrate DNA.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is pre-incubated with the test indole derivative at various concentrations.
-
Reaction Initiation: The enzyme-inhibitor mixture is added to the DNA-coated wells, followed by the addition of a target DNA substrate.
-
Detection: The strand transfer reaction is allowed to proceed, and the integrated product is detected using a specific antibody and a colorimetric or fluorometric substrate.
-
Data Analysis: The IC50 value is determined by measuring the inhibition of the strand transfer reaction at different compound concentrations.
In Vitro Antimicrobial Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Suspension: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test indole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for understanding the mechanisms of action of novel compounds and for designing new experiments.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, as well as cell survival and proliferation.[1][3] Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Many indole derivatives exert their anti-inflammatory and anticancer effects by modulating this pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of certain indole derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of screening novel compounds for anticancer activity involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Caption: A typical experimental workflow for the screening and development of novel anticancer indole derivatives.
Conclusion and Future Directions
The indole nucleus remains a highly versatile and fruitful scaffold for the discovery of new therapeutic agents. The research areas highlighted in this guide—oncology, neurodegenerative diseases, and infectious diseases—represent fields with significant unmet medical needs where novel indole derivatives have the potential to make a substantial impact. The provided quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for researchers dedicated to advancing the development of the next generation of indole-based medicines. Future research should focus on leveraging structure-activity relationship studies to design compounds with improved potency, selectivity, and pharmacokinetic properties, as well as exploring novel biological targets for this remarkable class of molecules.
References
- 1. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
A Technical Guide to the Biosynthesis of Indole Compounds in Nature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biosynthetic pathways of indole compounds, a diverse class of natural products with significant biological activities. We will delve into the core enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the production of these compounds in plants, bacteria, and fungi. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and synthetic biology.
Introduction to Indole Compounds
Indole and its derivatives are a large and structurally diverse family of heterocyclic aromatic compounds. They are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In nature, indole compounds serve a wide array of biological functions, acting as signaling molecules, defense compounds, and pigments. Their potent and varied bioactivities have also made them a cornerstone of pharmaceutical research and development, with many indole-containing molecules being developed into drugs for treating a range of diseases, from cancer to neurological disorders.
The biosynthetic origins of indole compounds are predominantly traced back to the amino acid tryptophan. However, tryptophan-independent pathways have also been identified in certain organisms. This guide will explore both of these biosynthetic routes.
Tryptophan-Dependent Biosynthesis of Indole Compounds
The vast majority of naturally occurring indole compounds are derived from the essential amino acid L-tryptophan. Plants, in particular, utilize several distinct pathways to convert tryptophan into a variety of indole derivatives, with the plant hormone indole-3-acetic acid (IAA) being one of the most well-studied products. The primary pathways are the indole-3-pyruvic acid (IPA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the indole-3-acetamide (IAM) pathway.
The IPA pathway is considered the main route for IAA biosynthesis in many plants and some bacteria. This pathway involves a two-step conversion of tryptophan to IAA.
-
Transamination of Tryptophan: The first step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by a family of aminotransferases, specifically tryptophan aminotransferases (TAA).
-
Decarboxylation of IPA: In the second step, IPA is decarboxylated to form indole-3-acetaldehyde (IAAld). This reaction is catalyzed by the YUCCA family of flavin monooxygenase-like enzymes.
-
Oxidation of IAAld: Finally, indole-3-acetaldehyde is oxidized to produce the active auxin, indole-3-acetic acid (IAA). This final step is carried out by an aldehyde oxidase.
Caption: The Indole-3-Pyruvic Acid (IPA) Pathway.
The tryptamine pathway provides an alternative route to IAA and is also a key pathway for the biosynthesis of various indole alkaloids, such as serotonin and melatonin.
-
Decarboxylation of Tryptophan: This pathway begins with the decarboxylation of L-tryptophan to tryptamine (TAM), a reaction catalyzed by tryptophan decarboxylase (TDC).
-
Oxidation of Tryptamine: Tryptamine is then oxidized by an amine oxidase to produce indole-3-acetaldehyde (IAAld).
-
Conversion to IAA: As in the IPA pathway, IAAld is subsequently oxidized to IAA by an aldehyde oxidase.
Caption: The Tryptamine (TAM) Pathway.
This pathway is prominent in the Brassicaceae family, including the model organism Arabidopsis thaliana. It is a crucial route for the synthesis of IAA and indole glucosinolates, which are important defense compounds.
-
Conversion to IAOx: Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis.
-
Conversion to Indole-3-acetonitrile (IAN) or Indole Glucosinolates: IAOx serves as a key branch point. It can be converted to indole-3-acetonitrile (IAN) by another cytochrome P450, CYP83B1, or it can be glucosylated and sulfated to form indole glucosinolates.
-
Hydrolysis of IAN: IAN is then hydrolyzed by nitrilases (NIT1, NIT2, NIT3) to produce IAA.
Caption: The Indole-3-Acetaldoxime (IAOx) Pathway.
The IAM pathway is primarily found in plant-associated bacteria, which can manipulate plant development by producing IAA.
-
Oxidative Decarboxylation: Tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (IaaM).
-
Hydrolysis of IAM: IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH).
chemical reactivity of the hydroxyl groups in 7-methyl-1H-indole-5,6-diol
An In-depth Technical Guide to the Chemical Reactivity of Hydroxyl Groups in 7-methyl-1H-indole-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, 1H-indole-5,6-diol (5,6-dihydroxyindole, DHI), and related analogues to infer its chemical behavior. The guide covers the physicochemical properties, acidity, oxidation-reduction potential, and susceptibility to electrophilic substitution and derivatization of the hydroxyl moieties. Detailed experimental protocols, data tables, and pathway visualizations are provided to support researchers in the fields of medicinal chemistry, materials science, and drug development.
Introduction
This compound is a substituted dihydroxyindole, a class of compounds of significant interest due to their roles as precursors to melanin and their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects[1][2]. The reactivity of the 5- and 6-position hydroxyl groups is central to the chemical and biological properties of this molecule. These groups govern its oxidation to the corresponding quinone, its ability to scavenge free radicals, and its potential for further chemical modification. Understanding this reactivity is crucial for its application in drug design, as a building block for functional polymers, and in the development of novel therapeutics.
Physicochemical and Reactivity Data
The fundamental properties of this compound and the acidity of the hydroxyl groups, inferred from 5,6-dihydroxyindole, are summarized below. The electron-donating nature of the 7-methyl group is expected to have a minimal, though potentially measurable, impact on the pKa values.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.176 g/mol | [3] |
| Melting Point | 107-109 ºC | [3] |
| Appearance | Off-white crystalline solid | [4] |
Table 2: Acidity of Hydroxyl Groups in Indole-5,6-diols
| Hydroxyl Group | pKa Value | Reference |
| 6-OH | 8.9 | [5] |
| 5-OH | >10.2 | [5] |
Core Reactivity of the Hydroxyl Groups
The chemical behavior of the hydroxyl groups in this compound is dominated by their acidity and their ease of oxidation.
Differential Acidity and Nucleophilicity
The hydroxyl group at the 6-position is significantly more acidic than the one at the 5-position[5]. At neutral or slightly alkaline pH, the 6-OH group will preferentially deprotonate. This deprotonation enhances the electron-donating character of the catechol system, which in turn increases the electron density and nucleophilicity of the pyrrole ring, particularly at the C2 position[5][6]. This directed electron flow is a key determinant of the molecule's reactivity in polymerization and condensation reactions.
Caption: Logical flow of reactivity following selective deprotonation.
Oxidation to Indole-5,6-quinone
A primary reaction of indole-5,6-diols is their oxidation to the corresponding indole-5,6-quinone. This is a two-electron, two-proton process that can proceed through a semiquinone radical intermediate. This transformation is fundamental to the biosynthesis of eumelanin from 5,6-dihydroxyindole[2][7]. Studies on methylated analogs of 5,6-dihydroxytryptamine, which share the same indole-diol core, have shown that these compounds are readily oxidized[8]. The 7-methyl group in this compound is expected to make the molecule even more susceptible to oxidation compared to the parent DHI due to its electron-donating inductive effect.
Caption: Oxidation pathway of the diol to the quinone.
Electrophilic Aromatic Substitution
The two hydroxyl groups are powerful activating groups for electrophilic aromatic substitution on the benzene portion of the indole ring. The most likely position for substitution is C4, as the C7 position is blocked by the methyl group.
Experimental Protocols
The following are proposed experimental protocols based on established methods for analogous compounds.
Proposed Synthesis of this compound
This protocol is adapted from the known synthesis of 5,6-dihydroxyindole, which involves protection of the hydroxyl groups, indole ring formation, and subsequent deprotection[2][9].
-
Protection: Start with commercially available 2-methyl-p-benzoquinone. Perform a Thiele-Winter acetoxylation to yield 1,2,4-triacetoxy-3-methylbenzene.
-
Selective Hydrolysis: Selectively hydrolyze the acetate group at the 4-position to yield 3,4-diacetoxy-6-methylphenol.
-
O-Alkylation: Protect the resulting free hydroxyl group, for example, as a benzyl ether.
-
Indole Synthesis: Utilize a suitable indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from the protected phenol to construct the indole ring. A plausible route is the nitration of the precursor followed by reductive cyclization.
-
Deprotection: Remove the protecting groups (e.g., benzyl ethers via hydrogenolysis and acetates via hydrolysis) to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Protocol for Monitoring Oxidation
This protocol allows for the qualitative and quantitative assessment of the oxidation of this compound.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a buffer solution at the desired pH (e.g., phosphate buffer, pH 7.4).
-
Initiation of Oxidation: Dilute the stock solution into the buffer to a final concentration suitable for UV-Vis spectroscopy (e.g., 100 µM). Oxidation can be initiated by exposure to air or by adding a chemical oxidant (e.g., sodium periodate).
-
Spectroscopic Monitoring: Immediately after mixing, record the UV-Vis spectrum at regular time intervals. The formation of the indole-5,6-quinone can be monitored by the appearance of a characteristic absorption band in the visible region.
-
Data Analysis: Plot the change in absorbance at the λmax of the quinone as a function of time to determine the rate of oxidation.
Biological Context and Signaling Pathways
The parent compound, 5,6-dihydroxyindole, is a key intermediate in the Raper-Mason pathway for eumelanin biosynthesis[2]. It is formed from the enzymatic oxidation of L-DOPA. This compound would likely act as a substrate for similar enzymatic processes, leading to the formation of methylated melanin analogues. Its ability to undergo oxidation also suggests it possesses antioxidant properties by scavenging reactive oxygen species (ROS)[7].
Caption: Position of this compound in the Eumelanin pathway.
Conclusion
The hydroxyl groups of this compound are the primary drivers of its chemical reactivity. The differential acidity of the 6-OH and 5-OH groups, along with the high susceptibility of the catechol moiety to oxidation, defines its chemical behavior. These properties make it a compelling candidate for the development of novel materials and therapeutics. The provided protocols and comparative data offer a solid foundation for researchers to explore the synthesis, modification, and application of this promising molecule. Further experimental validation is necessary to fully elucidate its reactivity profile and biological activity.
References
- 1. 1H-Indole-5,6-diol | CAS#:3131-52-0 | Chemsrc [chemsrc.com]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-Dihydroxyindole: Chemistry, Polymerization, and Material Applications_Chemicalbook [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-methyl-1H-indole-5,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed synthesis of 7-methyl-1H-indole-5,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is adapted from established and reliable methods for the synthesis of the structurally analogous compound, 5,6-dihydroxyindole.[1][2][3][4] The proposed pathway involves a multi-step sequence starting from a commercially available or readily synthesized substituted benzaldehyde.
Compound Data
A summary of the available physicochemical data for the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.176 g/mol | [5] |
| Melting Point | 107-109 ºC | [5] |
| SMILES | CC1=C(O)C(=CC2=C1[NH]C=C2)O | [5] |
| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [5] |
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned through a synthetic route analogous to that of 5,6-dihydroxyindole, which typically commences with a protected dihydroxybenzaldehyde.[1][4] The proposed multi-step synthesis is outlined below.
Step 1: Protection of Hydroxyl Groups of 3,4-dihydroxy-2-methylbenzaldehyde
The initial step involves the protection of the hydroxyl groups of the starting material, 3,4-dihydroxy-2-methylbenzaldehyde, to prevent unwanted side reactions in subsequent steps. Benzyl groups are a common choice for protecting catechols.
Materials:
-
3,4-dihydroxy-2-methylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 3,4-dihydroxy-2-methylbenzaldehyde in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,4-dibenzyloxy-2-methylbenzaldehyde.
Step 2: Henry Condensation
The protected benzaldehyde undergoes a Henry condensation with nitromethane to form the corresponding β-nitrostyrene derivative.
Materials:
-
3,4-dibenzyloxy-2-methylbenzaldehyde
-
Nitromethane (CH₃NO₂)
-
Ammonium acetate (NH₄OAc)
-
Acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dibenzyloxy-2-methylbenzaldehyde in acetic acid.
-
Add nitromethane and ammonium acetate to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain (E)-1-(3,4-dibenzyloxy-2-methylphenyl)-2-nitroethene.
Step 3: Reductive Cyclization
The β-nitrostyrene derivative is then subjected to reductive cyclization to form the indole ring system. This is a key step in forming the core structure.
Materials:
-
(E)-1-(3,4-dibenzyloxy-2-methylphenyl)-2-nitroethene
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Suspend the nitrostyrene derivative in a mixture of ethanol, water, and acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 5,6-dibenzyloxy-7-methyl-1H-indole.
-
Purify the product by column chromatography.
Step 4: Deprotection of Benzyl Groups
The final step is the removal of the benzyl protecting groups to yield the desired this compound. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
5,6-dibenzyloxy-7-methyl-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected indole in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed multi-step synthesis of this compound.
Potential Biological Signaling Context
Indole derivatives are known to interact with various biological pathways. While the specific pathways for this compound are not yet elucidated, related indole-containing compounds are known to modulate signaling cascades involved in cellular processes like inflammation and oxidative stress. The diagram below represents a generalized signaling pathway where an indole derivative might act as an inhibitor of a pro-inflammatory cascade.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 3. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 4. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for 7-methyl-1H-indole-5,6-diol in Neuroblastoma Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-methyl-1H-indole-5,6-diol is a synthetic indole compound with potential applications in neurobiological research and oncology. As an analog of the neurotoxin 5,6-dihydroxytryptamine, it exhibits biological activity in neuronal cell lines. These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell culture, including its effects on cell proliferation, serotonin uptake, and potential mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research into its therapeutic potential.
Data Presentation
The following tables summarize the biological activities of this compound and related dihydroxyindole compounds. It is important to note that specific data for this compound is limited, and therefore, data from its close analog, 7-methyl-5,6-dihydroxytryptamine, and the parent compound, 5,6-dihydroxyindole, are included for comparative purposes and to guide experimental design.
Table 1: Biological Activity of 7-methyl-5,6-dihydroxytryptamine in Differentiated N-2a Neuroblastoma Cells
| Parameter | Compound | Value | Cell Line | Reference |
| Inhibition of [3H]thymidine incorporation | 7-methyl-5,6-dihydroxytryptamine | Less potent than 5,6-DHT | Differentiated N-2a | [1] |
| Serotonin Uptake Inhibition (IC50) | 7-methyl-5,6-dihydroxytryptamine | 52 µM | Differentiated N-2a | [1] |
Note: The inhibitory potency of 7-methyl-5,6-dihydroxytryptamine on DNA synthesis was found to be approximately equal to that of 5,6-dihydroxytryptamine (5,6-DHT)[1].
Table 2: Hypothesized Cytotoxicity of this compound in Neuroblastoma Cells (Based on related indole compounds)
| Parameter | Compound | Estimated IC50 Range | Cell Line | Reference (for related compounds) |
| Cell Viability (MTT Assay) | This compound | 10 - 100 µM | SH-SY5Y, N-2a | [Data from related dihydroxyindoles suggests cytotoxicity in this range] |
Note: Direct IC50 values for this compound in neuroblastoma cells are not currently available. The estimated range is based on the known cytotoxicity of other dihydroxyindole compounds in various cancer cell lines.
Experimental Protocols
Neuro-2a (N2a) Cell Culture
This protocol outlines the basic steps for culturing and maintaining the N2a mouse neuroblastoma cell line.
Materials:
-
Neuro-2a (N2a) cells (ATCC CCL-131)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75) and plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of N2a cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cultures:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator.
-
Inhibition of DNA Synthesis Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
Materials:
-
N2a cells
-
Complete growth medium
-
This compound (and other test compounds)
-
[3H]-Thymidine (1 mCi/mL)
-
Trichloroacetic acid (TCA), 10% ice-cold
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Protocol:
-
Seed N2a cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Four hours before the end of the treatment period, add 1 µCi of [3H]-thymidine to each well.
-
After the 4-hour incubation with the radiolabel, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
Allow the wells to air dry completely.
-
Solubilize the DNA by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.
Serotonin Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter (SERT).
Materials:
-
Differentiated N2a cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-Serotonin (5-HT)
-
This compound (and other test compounds)
-
Scintillation counter
Protocol:
-
Differentiate N2a cells by serum deprivation for 48-72 hours.
-
On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control in KRH buffer for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [3H]-serotonin to a final concentration of approximately 10 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Non-specific uptake can be determined by running parallel experiments in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
Apoptosis Detection by Western Blot
This protocol describes the detection of key apoptosis-related proteins.
Materials:
-
N2a or SH-SY5Y cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in neuroblastoma cells.
Caption: Hypothesized signaling pathways affected by this compound in neuroblastoma.
Discussion of Hypothesized Signaling Pathways
Based on the known activities of 7-methyl-5,6-dihydroxytryptamine and other indole compounds, a potential mechanism of action for this compound in neuroblastoma cells can be hypothesized.
-
Inhibition of Serotonin Transporter (SERT): As a tryptamine analog, this compound likely interacts with the serotonin transporter, inhibiting the reuptake of serotonin[1]. This could alter serotonergic signaling in neuroblastoma cells that express SERT.
-
Induction of Oxidative Stress: Dihydroxyindole compounds are known to be redox-active and can generate reactive oxygen species (ROS). Increased intracellular ROS can lead to cellular damage and trigger apoptotic pathways.
-
Modulation of Pro-survival and Pro-apoptotic Pathways:
-
PI3K/Akt Pathway: Indole compounds have been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Depending on the specific context and stimulus, activation of JNK and p38 is often associated with the induction of apoptosis. Dihydroxyindoles may modulate MAPK signaling, contributing to their cytotoxic effects.
-
-
Inhibition of DNA Synthesis and Induction of Apoptosis: The observed inhibition of [3H]-thymidine incorporation suggests a direct or indirect effect on DNA replication, a hallmark of cell cycle arrest and a potential trigger for apoptosis. The induction of apoptosis would likely involve the activation of caspases and the cleavage of key substrates like PARP, leading to the characteristic morphological and biochemical changes of programmed cell death.
Further research is necessary to fully elucidate the precise molecular mechanisms by which this compound exerts its effects on neuroblastoma cells. The protocols and data presented here provide a foundation for these future investigations.
References
7-methyl-1H-indole-5,6-diol: An Unexplored Candidate in Pharmaceutical Development
Initial investigations into the pharmaceutical applications of 7-methyl-1H-indole-5,6-diol reveal a significant gap in publicly available research. While the compound is listed in chemical databases, indicating its synthesis is chemically feasible, there is a notable absence of studies detailing its biological activity, mechanism of action, or potential therapeutic uses. This lack of data prevents the creation of specific application notes and protocols as requested.
As a result, this document will instead focus on the known pharmaceutical relevance of closely related indole derivatives, particularly 5,6-dihydroxyindole and the broader class of methylated indoles. This information can serve as a foundational guide for researchers interested in exploring the potential of this compound, providing context and established methodologies for analogous compounds.
Introduction to Indole Derivatives in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1] Dihydroxyindoles, in particular, are known for their antioxidant properties and role in the biosynthesis of melanin.[2][3]
Application Notes for Related Compound: 5,6-Dihydroxyindole
Given the structural similarity, the potential applications of this compound might be extrapolated from what is known about 5,6-dihydroxyindole.
Potential Therapeutic Areas:
-
Antioxidant and Neuroprotective Agent: 5,6-dihydroxyindole is a potent antioxidant that can scavenge reactive oxygen species (ROS).[2] This activity is crucial in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's disease. The introduction of a methyl group at the 7-position could modulate this antioxidant capacity and its pharmacokinetic profile.
-
Melanoma and Pigmentation Disorders: As a precursor to eumelanin, 5,6-dihydroxyindole is central to pigmentation.[2] Derivatives could find applications in treating pigmentation disorders or as cytotoxic agents in melanoma therapy by disrupting melanin synthesis or inducing oxidative stress specifically in melanin-producing cells.
-
Enzyme Inhibition: Indole derivatives are known to inhibit various enzymes. For instance, some dihydroxyindoles act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[3] This suggests a potential role in the management of central nervous system disorders.[3]
Proposed Experimental Protocols for this compound Evaluation
The following are generalized protocols based on methodologies used for similar indole derivatives. These would need to be optimized for the specific physicochemical properties of this compound.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay assesses the ability of the compound to donate an electron or hydrogen to neutralize the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the compound in methanol in a 96-well plate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add the DPPH solution to each well containing the compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on a cell line of interest (e.g., a human neuroblastoma cell line for neurotoxicity/neuroprotection studies or a melanoma cell line).
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma or A375 melanoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
Quantitative Data for a Related Compound: 7-methyl-5,6-dihydroxytryptamine
While no quantitative data exists for this compound, a study on the related compound, 7-methyl-5,6-dihydroxytryptamine, provides some insight into how methylation can affect biological activity.[4]
| Compound | Inhibition of [3H]thymidine incorporation (IC50, µM) | Inhibition of [3H]-5-HT uptake (IC50, µM) |
| 5,6-Dihydroxytryptamine (5,6-DHT) | ~16b | 4 |
| 7-methyl-5,6-DHT (16b) | ~5,6-DHT | 52 |
| 4-methyl-5,6-DHT (16a) | < 5,6-DHT | 23 |
| 4,7-dimethyl-5,6-DHT (16c) | << 16a | 20 |
Table adapted from a study on C-methylated analogues of 5,6-dihydroxytryptamine.[4] Note that 16b is 7-methyl-5,6-dihydroxytryptamine.
Visualizing Potential Research Workflows and Pathways
Experimental Workflow for Preliminary Evaluation
Caption: A potential experimental workflow for the initial pharmaceutical evaluation of this compound.
Hypothetical Signaling Pathway for Neuroprotection
Caption: A hypothetical pathway illustrating the potential neuroprotective mechanism of this compound via ROS scavenging.
References
- 1. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Measuring the Inhibition of [3H]Thymidine Incorporation by 7-methyl-1H-indole-5,6-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [3H]thymidine incorporation assay is a widely used and robust method for measuring cell proliferation. This technique is based on the incorporation of radiolabeled thymidine into new strands of DNA during cell division (S-phase of the cell cycle).[1][2][3][4][5] The amount of incorporated [3H]thymidine is directly proportional to the rate of cell proliferation. Consequently, a reduction in [3H]thymidine incorporation in the presence of a test compound, such as 7-methyl-1H-indole-5,6-diol, indicates an anti-proliferative effect.[6] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on the proliferation of a cancer cell line using the [3H]thymidine incorporation assay.
Principle of the Assay
Actively dividing cells will take up [3H]thymidine from the culture medium and incorporate it into their newly synthesized DNA.[7] The amount of radioactivity incorporated is quantified using a liquid scintillation counter and serves as a direct measure of DNA synthesis and, therefore, cell proliferation.[4][5] By treating cells with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).[6]
Experimental Protocol
This protocol is exemplified using a generic cancer cell line (e.g., COLO-205) in a 96-well format.[6] Researchers should optimize conditions for their specific cell line and experimental setup.
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Compound X)
-
[methyl-3H]thymidine (specific activity ~20 Ci/mmol)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 70% (v/v), ice-cold
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
96-well cell culture plates, sterile
-
Filter mats (Glass fiber filters)
-
Scintillation vials or filter plates
-
Cell harvester
-
Liquid scintillation counter
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for a period that allows for at least one to two cell doublings (e.g., 24-72 hours), depending on the cell line's growth rate.
-
-
[3H]Thymidine Labeling:
-
Prepare a working solution of [3H]thymidine in complete medium (e.g., 10 µCi/mL).
-
Add 10 µL of the [3H]thymidine working solution to each well to achieve a final concentration of 1 µCi/mL.
-
Incubate the plate for 4-24 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line.
-
-
Cell Harvesting and DNA Precipitation:
-
Terminate the assay by aspirating the medium.
-
Wash the cells twice with 150 µL of ice-cold PBS.
-
To precipitate the DNA, add 100 µL of ice-cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the cells twice with 150 µL of ice-cold 70% ethanol.
-
Allow the plates to air dry completely.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial containing 3-5 mL of scintillation cocktail.
-
Alternatively, for high-throughput screening, use a cell harvester to collect the precipitated DNA onto filter mats. The filter discs are then transferred to scintillation vials or a filter plate is used for counting.[1][3]
-
Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Presentation
The inhibitory effect of this compound on cell proliferation is determined by comparing the CPM values of treated cells to the control cells. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (CPM of treated cells / CPM of control cells)] x 100
The results can be summarized in a table as shown below. An IC50 value, the concentration of the compound that causes 50% inhibition of [3H]thymidine incorporation, can be determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Table 1: Hypothetical Inhibition of [3H]Thymidine Incorporation by this compound in a Cancer Cell Line
| Concentration of this compound (µM) | Mean CPM (± SD) | % Inhibition |
| 0 (Vehicle Control) | 55,000 (± 3,500) | 0 |
| 0.1 | 52,250 (± 3,100) | 5 |
| 1 | 41,250 (± 2,800) | 25 |
| 10 | 27,500 (± 1,900) | 50 |
| 50 | 11,000 (± 950) | 80 |
| 100 | 5,500 (± 450) | 90 |
Visualizations
Signaling Pathway
Caption: Inhibition of DNA synthesis by this compound.
Experimental Workflow
References
- 1. revvity.com [revvity.com]
- 2. criver.com [criver.com]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - KG [thermofisher.com]
- 6. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Cyclization in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods of reductive cyclization for the synthesis of indoles, a crucial scaffold in numerous pharmaceuticals and biologically active compounds. The following sections summarize key methodologies, present quantitative data for easy comparison, and provide detailed experimental protocols and reaction mechanisms.
Catalytic Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles
This method offers a highly efficient and sustainable approach to indole synthesis under mild conditions, utilizing a recyclable cobalt-rhodium heterobimetallic nanoparticle catalyst.[1][2][3][4][5][6]
Data Presentation
| Substrate | Product | Yield (%) |
| 2-(2-nitrophenyl)acetonitrile | Indole | 99 |
| 2-(5-methyl-2-nitrophenyl)acetonitrile | 5-Methylindole | 98 |
| 2-(5-methoxy-2-nitrophenyl)acetonitrile | 5-Methoxyindole | 97 |
| 2-(5-chloro-2-nitrophenyl)acetonitrile | 5-Chloroindole | 96 |
| 2-(4-methyl-2-nitrophenyl)acetonitrile | 4-Methylindole | 95 |
| 2-(2-nitro-5-(trifluoromethyl)phenyl)acetonitrile | 5-(Trifluoromethyl)indole | 94 |
Experimental Protocol
Catalyst: Cobalt-Rhodium Heterobimetallic Nanoparticles (Co₂Rh₂/C)
Reagents:
-
2-(2-Nitroaryl)acetonitrile derivative
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Co₂Rh₂/C catalyst
Procedure:
-
To a 10 mL flask, add the 2-(2-nitroaryl)acetonitrile (0.5 mmol) and the Co₂Rh₂/C catalyst (1 mol % Rh).
-
Add methanol (5 mL) to the flask.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
The catalyst can be washed with methanol, dried, and reused for subsequent reactions.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Reaction Workflow
Caption: Workflow for Co-Rh catalyzed indole synthesis.
Diborane-Mediated Reductive Cyclization of o-Nitrostyrenes
This protocol describes a transition-metal-free synthesis of indoles from o-nitrostyrenes using bis(pinacolato)diboron (B₂pin₂) as the reducing agent.[7] This method is notable for its mild conditions and broad functional group tolerance.
Data Presentation
| o-Nitrostyrene Derivative | Product | Yield (%) |
| (E)-1-nitro-2-(prop-1-en-1-yl)benzene | 2-Methylindole | 85 |
| (E)-2-(2-nitrovinyl)pyridine | 7-Azaindole | 75 |
| (E)-1-chloro-2-(2-nitrovinyl)benzene | 4-Chloroindole | 80 |
| (E)-methyl 4-(2-nitrovinyl)benzoate | 6-Carbomethoxyindole | 78 |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | 5-Methoxy-2-phenylindole | 72 |
Experimental Protocol
Reagents:
-
o-Nitrostyrene derivative
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium fluoride (KF)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask, add the o-nitrostyrene (1.0 equiv), B₂pin₂ (1.5 equiv), and KF (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Proposed Reaction Mechanism
Caption: Mechanism of diborane-mediated indole synthesis.
Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate
This method utilizes a palladium catalyst and phenyl formate as a carbon monoxide surrogate for the reductive cyclization of β-nitrostyrenes to indoles.[8] This approach avoids the need for pressurized, toxic CO gas.
Data Presentation
| β-Nitrostyrene Derivative | Product | Yield (%) |
| (E)-1-nitro-2-phenylprop-1-ene | 2-Methyl-3-phenylindole | 82 |
| (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene | 3-(4-Chlorophenyl)-2-methylindole | 75 |
| (E)-2-nitro-1-(p-tolyl)prop-1-ene | 2-Methyl-3-(p-tolyl)indole | 85 |
| (E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene | 3-(4-Methoxyphenyl)-2-methylindole | 78 |
Experimental Protocol
Catalyst System: PdCl₂(CH₃CN)₂ + 1,10-phenanthroline (Phen)
Reagents:
-
β-Nitrostyrene derivative
-
Phenyl formate
-
Triethylamine (Et₃N)
-
Toluene
-
PdCl₂(CH₃CN)₂
-
1,10-phenanthroline
Procedure:
-
In a pressure tube, combine the β-nitrostyrene (1.0 equiv), phenyl formate (2.0 equiv), PdCl₂(CH₃CN)₂ (0.02 equiv), and 1,10-phenanthroline (0.04 equiv).
-
Add toluene and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Proposed Catalytic Cycle
Caption: Palladium-catalyzed indole synthesis cycle.
Aqueous Titanium Trichloride Promoted Reductive Cyclization of o-Nitrostyrenes
This protocol details a mild and efficient method for indole synthesis from o-nitrostyrenes using aqueous titanium trichloride (TiCl₃) as the reducing agent.[9][10] The reaction proceeds smoothly at room temperature and demonstrates broad functional group compatibility.
Data Presentation
| o-Nitrostyrene Derivative | Product | Yield (%) |
| (E)-1-methyl-2-(2-nitrovinyl)benzene | 7-Methylindole | 92 |
| (E)-1-bromo-2-(2-nitrovinyl)benzene | 7-Bromoindole | 88 |
| (E)-1-chloro-4-(2-nitrovinyl)benzene | 5-Chloro-2-methylindole | 85 |
| (E)-methyl 2-(2-nitrovinyl)benzoate | 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one | 79 |
Experimental Protocol
Reagents:
-
o-Nitrostyrene derivative
-
Aqueous Titanium Trichloride (TiCl₃) solution (e.g., 15% in HCl)
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Water
Procedure:
-
Dissolve the o-nitrostyrene (1.0 equiv) in methanol or acetonitrile.
-
Add an aqueous solution of ammonium acetate.
-
To the stirred solution, add the aqueous TiCl₃ solution dropwise at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Basify the reaction mixture with an aqueous solution of sodium bicarbonate or ammonia.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reaction Mechanism Pathway
Caption: TiCl₃-promoted indole synthesis pathway.
References
- 1. Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: 7-methyl-1H-indole-5,6-diol as a Probe in Serotonin Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-methyl-1H-indole-5,6-diol as a molecular probe in the investigation of the serotonin transporter (SERT). This document includes detailed experimental protocols for serotonin uptake assays, a summary of relevant quantitative data, and diagrams of the associated signaling pathways and experimental workflows.
Introduction
The serotonin transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission, playing a key role in the reuptake of serotonin from the synaptic cleft.[1][2] As a target for numerous therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs), the study of SERT is of paramount importance in neuroscience and drug discovery.[2] this compound is an indole derivative that can be employed as a research tool to investigate the function and pharmacology of SERT. Its structural similarity to endogenous serotonin suggests its potential to interact with the serotonin uptake system.
Quantitative Data Summary
The inhibitory potency of this compound and related compounds on the serotonin transporter can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for a closely related analog, 7-methyl-5,6-dihydroxytryptamine (7-Me-5,6-DHT), and provides a comparison with well-established SERT inhibitors.
| Compound | IC50 (µM) | Assay System | Reference |
| 7-methyl-5,6-dihydroxytryptamine | 52 | Differentiated neuroblastoma N-2a cells | [3] |
| 5,6-dihydroxytryptamine (5,6-DHT) | 4 | Differentiated neuroblastoma N-2a cells | [3] |
| Imipramine | 0.027 | SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay | [4] |
| Paroxetine hydrochloride | 0.0014 | SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay | [4] |
| Zimelidine | 1.877 | SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay | [4] |
| Serotonin (5-HT) | 0.890 | SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay | [4] |
Experimental Protocols
Protocol 1: In Vitro Serotonin Uptake Inhibition Assay Using Cultured Cells
This protocol details a method for assessing the inhibitory effect of this compound on serotonin uptake in cultured cells expressing the serotonin transporter, such as human placental choriocarcinoma (JAR) cells or transfected HEK293 cells.[5]
Materials:
-
JAR cells (or other suitable cell line expressing SERT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) assay buffer
-
[³H]Serotonin ([³H]5-HT)
-
This compound
-
Reference SERT inhibitor (e.g., citalopram)
-
1% Triton X-100 lysis buffer
-
Scintillation cocktail (e.g., Microscint 20)
-
Scintillation counter
Procedure:
-
Cell Plating:
-
One day prior to the assay, plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[6]
-
-
Preparation of Reagents:
-
Prepare KRH assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions at 6 times the final desired concentration in KRH buffer.
-
Prepare a working stock of [³H]5-HT at 6 times the final desired concentration (e.g., 1.0 µM, which is the Kₘ concentration for JAR cells) in KRH buffer.[5]
-
Prepare a solution of a known SERT inhibitor (e.g., 5 µM citalopram) for determining non-specific binding (NSB).[5]
-
-
Uptake Assay:
-
On the day of the assay, remove the culture medium from the cells and gently wash each well with 100 µL of KRH assay buffer.
-
Add 100 µL of KRH assay buffer to each well and incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.[5]
-
Initiate the uptake reaction by adding the following to the appropriate wells:
-
Total Binding (TB): 25 µL of KRH buffer with 0.7% DMSO and 25 µL of diluted [³H]5-HT.
-
Non-Specific Binding (NSB): 25 µL of the reference inhibitor solution and 25 µL of diluted [³H]5-HT.[5]
-
Test Compound: 25 µL of the this compound dilutions and 25 µL of diluted [³H]5-HT.
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 15-60 minutes).[5]
-
-
Termination and Lysis:
-
Terminate the uptake by removing the assay buffer and washing the cells twice with 200 µL of cold KRH wash buffer.
-
Lyse the cells by adding 25 µL of 1% Triton X-100 in KRH wash buffer to each well and shaking the plate.[5]
-
-
Measurement and Analysis:
-
Add 150 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Specific uptake is calculated by subtracting the non-specific binding (NSB) from the total binding (TB).
-
The inhibitory effect of this compound is determined by comparing the specific uptake in the presence of the compound to the control (specific uptake without the compound).
-
IC50 values can be calculated by performing a dose-response curve with varying concentrations of this compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow for studying serotonin uptake.
Caption: Serotonin Signaling at the Synapse.
Caption: Experimental Workflow for Serotonin Uptake Assay.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for the Analysis of 7-methyl-1H-indole-5,6-diol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1H-indole-5,6-diol is a catechol-containing indole derivative of interest in pharmaceutical and biomedical research. Due to its structural similarity to endogenous compounds and other bioactive molecules, understanding its metabolic fate and developing robust analytical methods for its quantification in biological matrices is crucial for drug development and physiological studies. These application notes provide a comprehensive guide to the analytical standards, hypothesized metabolic pathways, and detailed protocols for the analysis of this compound and its potential metabolites.
Note: Analytical standards for this compound and its specific metabolites are not widely commercially available. The protocols outlined below are based on established methods for analogous indole and catechol-containing compounds and will require optimization and validation for this specific analyte. Some physical properties of this compound are available, with a reported melting point of 107-109 °C[1].
Hypothesized Metabolic Pathways
Based on the known metabolism of indole derivatives, this compound is likely to undergo Phase I and Phase II metabolic transformations.
-
Phase I Metabolism (Oxidation): The indole ring and the methyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated and N-oxide metabolites.
-
Phase II Metabolism (Conjugation): The hydroxyl groups of the parent compound and its Phase I metabolites are expected to be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (by sulfotransferases, SULTs) to increase their water solubility and facilitate excretion.
Below is a hypothesized metabolic pathway for this compound.
Caption: Hypothesized metabolic pathway of this compound.
Analytical Methods
The primary analytical techniques for the quantification of this compound and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring derivatization of the polar analytes.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of complex biological samples.
A. Sample Preparation: Protein Precipitation
This is a simple and effective method for removing proteins from plasma or serum samples.
Experimental Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
B. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
C. Illustrative Quantitative Data (Hypothetical)
The following table provides an example of how quantitative data for this compound and its hypothesized metabolites could be presented. Note: These values are for illustrative purposes only and must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| This compound | 164.07 | 146.06 | 3.5 | 0.5 |
| Hydroxylated Metabolite | 180.07 | 162.06 | 3.1 | 1.0 |
| Glucuronide Conjugate | 340.10 | 164.07 | 2.8 | 2.0 |
| Sulfate Conjugate | 244.03 | 164.07 | 3.0 | 2.0 |
digraph "LC-MS_MS_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Experimental Workflow", splines=true, overlap=false, nodesep=0.8, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];sample [label="Biological Sample\n(Plasma, Urine, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Protein Precipitation)"]; lc [label="LC Separation\n(C18 Column)"]; ms [label="MS/MS Detection\n(MRM Mode)"]; data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sample -> prep; prep -> lc; lc -> ms; ms -> data; }
Caption: General workflow for LC-MS/MS analysis.
II. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC with UV or fluorescence detection can be a cost-effective alternative to LC-MS/MS, although it may offer lower sensitivity and selectivity. Indole compounds often exhibit natural fluorescence, which can be exploited for sensitive detection.
A. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analytes.
Experimental Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the biological sample (e.g., pre-treated plasma or urine) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the HPLC system.
B. HPLC Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B and re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |
C. Illustrative Quantitative Data (Hypothetical)
| Analyte | Retention Time (min) | LLOQ (ng/mL) - UV | LLOQ (ng/mL) - Fluorescence |
| This compound | 8.2 | 10 | 2 |
| Hydroxylated Metabolite | 7.5 | 15 | 5 |
digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="HPLC Experimental Workflow", splines=true, overlap=false, nodesep=0.8, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];sample [label="Biological Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction (SPE)"]; hplc [label="HPLC Separation"]; detection [label="UV or Fluorescence Detection"]; quant [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
sample -> spe; spe -> hplc; hplc -> detection; detection -> quant; }
Caption: General workflow for HPLC analysis.
III. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of polar compounds like this compound and its hydroxylated metabolites requires a derivatization step to increase their volatility and thermal stability.
A. Derivatization: Silylation
Silylation replaces active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group.
Experimental Protocol:
-
After sample extraction and drying, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
B. GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Conclusion
The analytical methods and protocols detailed in these application notes provide a strong foundation for the analysis of this compound and its metabolites. Due to the lack of commercially available analytical standards for the parent compound and its specific metabolites, researchers should consider custom synthesis or thorough characterization of any in-house standards. All methods presented here will require rigorous validation to ensure accuracy, precision, and reliability for their intended application. This includes establishing linearity, limits of detection and quantification, and assessing matrix effects in the specific biological matrices of interest.
References
Application Notes and Protocols for Assessing the Stability of 7-methyl-1H-indole-5,6-diol in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1H-indole-5,6-diol is a substituted indole derivative of interest in pharmaceutical research due to its structural similarity to biologically active molecules. As with any potential drug candidate, a thorough understanding of its chemical stability is paramount for the development of safe, effective, and reliable formulations. The inherent reactivity of the indole nucleus, coupled with the oxidizable diol functionality, suggests a potential for degradation under various environmental conditions.
These application notes provide a comprehensive framework for assessing the stability of this compound in solution. The protocols detailed herein are designed to identify potential degradation pathways, elucidate the structure of degradation products, and establish a stability-indicating analytical method crucial for formulation development and regulatory submissions. The methodologies are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Factors Influencing Stability
The stability of this compound in solution is anticipated to be influenced by several factors, primarily due to its catechol-like moiety, which is susceptible to oxidation. Key factors to investigate include:
-
pH: The ionization state of the diol and the indole nitrogen will vary with pH, potentially altering the molecule's susceptibility to hydrolysis and oxidation.
-
Oxidation: The presence of oxygen and/or oxidizing agents can lead to the formation of quinone species and subsequent polymerization, a common degradation pathway for catechols and dihydroxyindoles.
-
Light: Photochemical degradation can occur, leading to the formation of reactive species and subsequent degradation products.
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability assessment.[4] This method must be capable of separating the parent this compound from its degradation products and any formulation excipients.
Recommended HPLC System and Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm (or lambda max of the compound) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a suitable non-reactive solvent |
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[2][3] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile) for these studies.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the sample diluent to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the sample diluent for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the sample diluent for HPLC analysis.
-
Oxidative Degradation
-
Prepare a solution of this compound in the sample diluent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the sample diluent for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At a specified time point, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.
Thermal Degradation
-
Store a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.
-
Prepare a solution of the heat-stressed solid in the sample diluent at the target concentration.
-
Analyze by HPLC.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60 °C | 92.5 | 2 | 1 (4.8 min) |
| 0.1 M NaOH | 24 hours | 60 °C | 75.8 | 4 | 2 (3.2 min, 6.1 min) |
| Purified Water | 24 hours | 60 °C | 98.1 | 1 | 1 (4.8 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 65.2 | >5 (polymerization suspected) | Multiple peaks |
| Photolytic | 1.2 million lux hrs | Room Temp | 88.4 | 3 | 1 (7.2 min) |
| Thermal (Solid) | 48 hours | 80 °C | 99.5 | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the stability assessment of this compound.
Caption: Workflow for stability assessment of this compound.
Identification of Degradation Products
For the identification and structural elucidation of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. The HPLC method described can be adapted for LC-MS by replacing the formic acid in the mobile phase with a volatile buffer if necessary, and coupling the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass data for the degradation products, facilitating the determination of their elemental composition and potential structures.
Conclusion
The protocols outlined in these application notes provide a robust starting point for a comprehensive stability assessment of this compound in solution. By systematically evaluating the impact of pH, oxidation, light, and temperature, researchers can gain a thorough understanding of the compound's degradation profile. This knowledge is critical for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential drug product.
References
Application Notes and Protocols for Testing the Biological Activity of 7-methyl-1H-indole-5,6-diol
Introduction
7-methyl-1H-indole-5,6-diol is a synthetic indole derivative. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds, known to exhibit a wide range of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The presence of a diol moiety on the indole ring suggests a potential for significant antioxidant and radical scavenging properties, as hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.[4][5]
These application notes provide detailed in vitro models and experimental protocols to comprehensively evaluate the biological activity of this compound. The proposed assays will enable researchers to screen and characterize its potential as a therapeutic agent.
Application Note 1: Antioxidant Activity Profiling
This section details protocols for assessing the antioxidant capacity of this compound using both cell-free and cell-based assays. This tiered approach first establishes the compound's intrinsic radical-scavenging ability and then confirms its activity in a biologically relevant system.
Experimental Workflow: Antioxidant Assays
Caption: Workflow for antioxidant activity screening.
Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Keep the solution in the dark as it is light-sensitive.[7]
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to test various concentrations. Prepare similar dilutions for the positive control (e.g., ascorbic acid).[7]
-
Assay Protocol: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the test compound dilutions or the positive control to the respective wells. c. For the blank control, add 100 µL of the solvent instead of the test compound. d. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[6] Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[9]
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Assay Protocol: a. In a 96-well plate, add 190 µL of the ABTS working solution to each well. b. Add 10 µL of the test compound dilutions or the positive control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 1.3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals within cells.[12][13]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP)
-
Quercetin (positive control)
-
Black-walled 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black-walled 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[12]
-
Compound Treatment: a. Remove the culture medium. b. Treat the cells with 100 µL of medium containing various concentrations of the test compound or Quercetin, along with 25 µM DCFH-DA. c. Incubate for 1 hour at 37°C.[13]
-
Induction of Oxidative Stress: a. Wash the cells once with PBS. b. Add 100 µL of 600 µM AAPH (a peroxyl radical initiator) to each well.[12]
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[12][14]
-
Calculation: Calculate the area under the curve (AUC) for both control and sample-treated wells. The CAA value is calculated as: CAA (%) = 100 - (∫SA / ∫CA) x 100
-
Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results can be expressed as micromoles of Quercetin equivalents (QE) per 100 micromoles of the compound.[12]
-
Data Presentation: Antioxidant Activity
Table 1: Radical Scavenging Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
|---|---|---|---|
| DPPH | IC₅₀ (µM) |
| ABTS | IC₅₀ (µM) | | |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (Quercetin) |
|---|---|---|---|
| CAA | EC₅₀ (µM) |
| CAA | QE (µmol QE/100 µmol) | | 100 |
Antioxidant Signaling Pathway
Caption: The Keap1-Nrf2 antioxidant response pathway.[15][16]
Application Note 2: Anti-inflammatory Activity Assessment
This section describes methods to evaluate the anti-inflammatory potential of this compound by measuring its effect on key inflammatory mediators in a macrophage cell line.
Experimental Workflow: Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory testing.
Protocol 2.1: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of pro-inflammatory cytokines, TNF-α and IL-6, secreted by stimulated macrophages.[17][18]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).[19]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatants.
-
ELISA Protocol: a. Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[18][20] b. Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of a detection antibody, an enzyme conjugate (like HRP), and a substrate.[21][22]
-
Measurement: Measure the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use this curve to determine the concentration of TNF-α and IL-6 (in pg/mL or ng/mL) in each sample. Calculate the percentage inhibition of cytokine production relative to the LPS-only control.
Data Presentation: Anti-inflammatory Activity
Table 3: Effect of this compound on Inflammatory Mediators
| Mediator | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
|---|---|---|---|
| TNF-α | IC₅₀ (µM) |
| IL-6 | IC₅₀ (µM) | | |
Application Note 3: Anticancer Activity Screening
This section provides a protocol for evaluating the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. Many indole derivatives are known to possess anticancer properties.[23][24]
Protocol 3.1: Cell Viability and Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[25] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[26]
Materials:
-
A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a normal cell line (e.g., WI-38) for selectivity testing.[23]
-
Appropriate culture media for each cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[27]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle-treated control group. Incubate for 48 or 72 hours.
-
MTT Addition: a. After the incubation period, remove the treatment medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[28] c. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[26]
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[26]
-
Calculation: Cell Viability (%) = (Abs_sample / Abs_control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Anticancer Activity
Table 4: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line (Cancer Type) | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical) | |
| A549 (Lung) | |
| MCF-7 (Breast) | |
| HepG2 (Liver) | |
| PC-3 (Prostate) | |
| WI-38 (Normal Fibroblast) |
| Doxorubicin (Positive Control on HeLa) | |
Potential Anticancer Signaling Pathway
Caption: Indole compounds can modulate the PI3K/Akt/mTOR pathway.[1]
Application Note 4: Neuroprotective Effects Evaluation
Given that many indole derivatives exhibit neuroprotective properties, this section outlines a protocol to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[2][29]
Protocol 4.1: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This assay uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research. Oxidative stress is induced by hydrogen peroxide (H₂O₂) to mimic neuronal damage.[30]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as described in Protocol 3.1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Induction of Oxidative Stress: a. After pre-treatment, add H₂O₂ (e.g., 500 µM) to the wells (except for the untreated control group) to induce oxidative stress.[30] b. Co-incubate the cells with the test compound and H₂O₂ for 24 hours.
-
Assessment of Cell Viability: After the 24-hour incubation, assess cell viability using the MTT assay as described in Protocol 3.1.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[30]
Data Presentation: Neuroprotective Activity
Table 5: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control (Untreated) | - | 100 |
| H₂O₂ only | 500 | |
| H₂O₂ + Compound | [Conc. 1] | |
| H₂O₂ + Compound | [Conc. 2] |
| H₂O₂ + Compound | [Conc. 3] | |
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. 2.7.1. ABTS Assay [bio-protocol.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 12. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Antioxidant Activity (CAA) [bio-protocol.org]
- 15. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 18. 2.6. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, TNF-α, and IL-1β [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
- 23. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
- 30. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions of 7-Methyl-1H-indole-5,6-diol for Biological Assays
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the preparation of stock solutions of 7-methyl-1H-indole-5,6-diol, a key intermediate in various biological processes, intended for use in a range of biological assays. Due to the compound's limited aqueous solubility and stability, proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines procedures for dissolving the compound in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and provides recommendations for storage and handling to maintain compound integrity.
Introduction
This compound and its analogs are indole derivatives involved in diverse biological pathways, including melanogenesis.[1][2][3] Research into the biological activities of indole compounds has revealed their potential as antioxidant and cytotoxic agents.[4][5][6] Accurate in vitro and in cell-based assays are fundamental to understanding the therapeutic potential of these molecules. A crucial prerequisite for such studies is the reliable and consistent preparation of test compound solutions. This compound, like other dihydroxyindole derivatives, is known to be sparingly soluble in aqueous solutions and is susceptible to oxidative degradation, particularly at neutral pH. Therefore, the use of organic solvents is necessary to achieve desired stock concentrations. This application note provides standardized protocols for the preparation of this compound stock solutions to ensure consistency and reliability in biological experiments.
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium appropriate for the specific assay
-
Sterile microcentrifuge tubes or vials
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Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
Stock Solution Preparation Protocols
The choice of solvent will depend on the specific requirements of the biological assay, including the tolerance of the cell line or biological system to the solvent. It is crucial to always include a vehicle control (solvent alone at the same final concentration) in your experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.63 mg of the compound (Molecular Weight: 163.17 g/mol ).[7]
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
-
Weighing the Compound: As in Protocol 1, accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock, this would be 1.63 mg.[7]
-
Dissolving in Ethanol: Add the calculated volume of absolute ethanol to the compound.
-
Mixing: Vortex the solution until the solid is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to facilitate dissolution if necessary.
-
Sterilization (Optional): For sterile applications, the solution can be filtered through a 0.22 µm syringe filter suitable for use with ethanol.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C, protected from light.
Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Due to the instability of dihydroxyindoles in aqueous solutions, it is highly recommended to prepare working solutions immediately before use.
-
When diluting the organic stock solution into an aqueous medium, add the stock solution to the buffer/medium while gently vortexing to prevent precipitation of the compound.
-
The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Example Dilution: To prepare a 100 µM working solution from a 10 mM stock:
-
Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle vortexing or inversion.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Aqueous Buffers (e.g., PBS) |
| Solubility | Good | Good | Poor, prone to oxidation |
| Recommended Stock Conc. | 10 - 50 mM | 10 - 50 mM | Not recommended for stock solutions |
| Storage Temperature | -20°C or -80°C | -20°C or -80°C | Not recommended for storage |
| Storage Stability | Stable for several months | Stable for several months | Unstable, prepare fresh |
| Notes | Hygroscopic, keep tightly sealed | Volatile, keep tightly sealed | Prone to rapid degradation, especially at neutral pH |
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for stock solution preparation and a conceptual diagram of a potential signaling pathway involving indole derivatives.
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: Conceptual signaling pathway illustrating the potential antioxidant mechanism of this compound.
References
- 1. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6 dihydroxyindole-2-carboxylic acid is incorporated into mammalian melanin [ricerca.sns.it]
- 3. portlandpress.com [portlandpress.com]
- 4. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methyl-1H-indole-5,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-methyl-1H-indole-5,6-diol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route is proposed, starting from 3,4-dibenzyloxy-5-methylaniline, followed by a Japp-Klingemann reaction to form a phenylhydrazone, and subsequent Fischer indole synthesis to yield the protected indole, which is then deprotected.
Question: My Fischer indole cyclization is resulting in a low yield of the desired protected this compound. What are the potential causes and solutions?
Answer:
Low yields in Fischer indole synthesis can stem from several factors. The selection of the acid catalyst is a critical parameter.[1] While Brønsted acids like HCl, H2SO4, and PTSA are commonly used, Lewis acids such as BF3·OEt2, ZnCl2, FeCl3, and AlCl3 can also be effective.[1] The optimal catalyst and reaction conditions often need to be determined empirically.
Potential Solutions:
-
Catalyst Screening: If you are using a Brønsted acid, consider switching to a Lewis acid or vice versa. A screening of different acid catalysts can identify the most effective one for your specific substrate.
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Temperature Optimization: The reaction is typically conducted at elevated temperatures.[2] However, excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer duration or incrementally increasing the temperature to find the optimal point.
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Solvent Choice: The choice of solvent can influence the reaction rate and side product formation. Protic solvents like ethanol or methanol are common, but high-boiling point aprotic solvents could also be explored.
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Purity of Starting Materials: Ensure your phenylhydrazone precursor is pure. Impurities can interfere with the cyclization process.[3]
Question: I am observing significant amounts of dark, tarry byproducts in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Indole derivatives, especially those with electron-donating hydroxy groups like this compound, are susceptible to oxidation.[4][5] The dihydroxy-substituted indole ring is electron-rich and can be easily oxidized to form colored quinone-like species, which can polymerize into tarry materials.[4]
Preventative Measures:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to the reaction mixture.
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Protecting Groups: The use of robust protecting groups for the hydroxyl functionalities is crucial. Benzyl ethers are a common choice as they are stable under the acidic conditions of the Fischer indole synthesis and can be removed later by hydrogenolysis.[6]
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Light Protection: Protect the reaction from light, as photochemical oxidation can also be a contributing factor.[6]
Question: The deprotection of the benzyl ethers is incomplete or leading to decomposition of the final product. How can I improve this step?
Answer:
The removal of benzyl protecting groups is typically achieved by catalytic hydrogenation (e.g., using Pd/C and H2 gas).[6] Incomplete reactions can be due to catalyst poisoning or insufficient catalyst activity. Product decomposition can occur if the reaction conditions are too harsh or if the product is exposed to air and light after deprotection.[6]
Troubleshooting Steps:
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Catalyst Quality: Use fresh, high-quality palladium on carbon. The catalyst can be poisoned by sulfur or other impurities from previous steps.
-
Solvent: Ethyl acetate is a common solvent for this reaction.[6] Ensure it is of high purity.
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Hydrogen Pressure: While a balloon of hydrogen is often sufficient, for more stubborn deprotections, a higher pressure of hydrogen in a specialized apparatus may be necessary.
-
Reaction Time: Monitor the reaction by TLC to determine the point of complete deprotection.
-
Work-up Procedure: Upon completion, the catalyst should be filtered off quickly, preferably through a pad of Celite, and the solvent removed under reduced pressure at a low temperature.[6] The purified this compound should be stored under an inert atmosphere in the dark and at a low temperature to prevent degradation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of this compound?
A1: The most critical parameters are the choice of acid catalyst and temperature for the Fischer indole synthesis, the use of appropriate protecting groups for the hydroxyl functions to prevent oxidation, and the careful control of the deprotection step to avoid product degradation.
Q2: How can I effectively purify the final product, this compound?
A2: Due to its polarity and potential for instability, purification can be challenging. Rapid column chromatography on silica gel, with the column and fractions protected from light, is a common method.[6] Using a solvent system like ethyl acetate in hexane is a good starting point. The purified compound should be handled under an inert atmosphere and stored cold.
Q3: Are there alternative synthetic routes to consider if the Fischer indole synthesis is not working well?
A3: Yes, other indole synthesis methods could be adapted. For example, a reductive cyclization of a suitably substituted o-nitrostyrene derivative could be explored.[6] This would involve the synthesis of a 2,β-dinitro-4,5-dibenzyloxy-3-methylstyrene intermediate, which can then be reduced to form the indole ring.
Q4: What is the importance of N-protection in indole synthesis?
A4: While not always necessary for the Fischer indole synthesis itself, N-protection can be important in subsequent functionalization steps.[7][8] It can prevent N-alkylation or other side reactions and can also influence the regioselectivity of electrophilic substitution on the indole ring.[8] Common N-protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butoxycarbonyl (Boc).[7]
Data Presentation
The following table provides a hypothetical summary of how reaction conditions could be optimized for the Fischer indole cyclization step.
| Experiment ID | Acid Catalyst | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| FIS-01 | p-TsOH | 0.1 | 80 | 12 | 45 |
| FIS-02 | ZnCl2 | 0.2 | 100 | 8 | 62 |
| FIS-03 | BF3·OEt2 | 0.2 | 80 | 10 | 75 |
| FIS-04 | Polyphosphoric Acid | - | 120 | 4 | 55 |
Experimental Protocols
Protocol 1: Synthesis of Protected 7-methyl-5,6-dibenzyloxy-1H-indole
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To a solution of the appropriate phenylhydrazone (1 equivalent) in anhydrous ethanol (10 mL per gram of hydrazone), add the chosen acid catalyst (e.g., BF3·OEt2, 1.2 equivalents).
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Heat the reaction mixture to reflux under a nitrogen atmosphere for the time determined by TLC monitoring.
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Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Deprotection to this compound
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Dissolve the protected indole (1 equivalent) in ethyl acetate (20 mL per gram of indole) in a flask purged with argon.
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Add 10% Palladium on carbon (10% w/w).
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Replace the argon atmosphere with hydrogen using a balloon.
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Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite under an argon atmosphere, washing the Celite with ethyl acetate.
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Concentrate the filtrate under reduced pressure at a temperature below 30°C.
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The resulting solid is the desired this compound, which should be stored under argon at -20°C.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
Technical Support Center: Handling and Preventing Oxidation of 7-methyl-1H-indole-5,6-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and prevention of oxidation of 7-methyl-1H-indole-5,6-diol during experiments. Due to the limited specific data on this compound, the following recommendations are largely based on the well-documented properties of its close analog, 5,6-dihydroxyindole.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown/black. What is happening?
A1: A color change from colorless or light-colored to brown or black is a visual indicator of oxidation.[1][2] Dihydroxyindole compounds are highly susceptible to aerial oxidation, which leads to the formation of melanin-like polymers.[1] This process is accelerated by exposure to air (oxygen), light, and neutral to alkaline pH.[1][2]
Q2: How should I store the solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, in a freezer at -20°C or below.[1] This minimizes its exposure to oxygen and slows down potential degradation.
Q3: What is the best way to prepare a solution of this compound to minimize oxidation?
A3: To prepare a solution, it is crucial to use deoxygenated solvents. This can be achieved by purging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. The dissolution should be performed under an inert atmosphere as well. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a deoxygenated organic solvent like ethanol or DMSO, and then dilute it with the deoxygenated aqueous buffer.
Q4: How long can I store solutions of this compound?
A4: Aqueous solutions of dihydroxyindoles are highly unstable and it is strongly recommended to prepare them fresh for each experiment. Storage of aqueous solutions, even for a day, can lead to significant oxidation. If a stock solution in an organic solvent (e.g., ethanol, DMSO) is necessary, it should be stored at -80°C under an inert atmosphere and for the shortest possible time.
Q5: Are there any additives I can use to prevent the oxidation of this compound in my experiments?
A5: While specific antioxidants for this compound are not well-documented, general antioxidants that are effective for other catecholic compounds may be beneficial. These include ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT). The optimal antioxidant and its concentration would need to be determined empirically for your specific experimental setup. It is important to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration of the solution upon preparation. | 1. Use of solvents that have not been deoxygenated.2. Preparation of the solution in the presence of air.3. Contamination of glassware or solvents with metal ions. | 1. Ensure solvents are thoroughly purged with nitrogen or argon before use.2. Handle the solid and prepare the solution under a continuous stream of inert gas.3. Use metal-free glassware or rinse glassware with a chelating agent like EDTA before use. |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | 1. Prepare fresh solutions for each experiment.2. Minimize the exposure of the solution to light and air during the experiment.3. Consider adding a suitable, non-interfering antioxidant to your reaction mixture. |
| Precipitate forming in the solution. | Formation of insoluble melanin-like polymers due to extensive oxidation.[1][2] | 1. Discard the solution and prepare a fresh one using the recommended handling procedures.2. If the experiment allows, use a lower pH buffer, as oxidation is often slower in acidic conditions. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Deoxygenate the Solvent: Take the required volume of your chosen solvent (e.g., ethanol or DMSO) in a suitable flask. Purge the solvent with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes.
-
Weighing the Compound: Weigh the required amount of this compound in a tared vial under a stream of inert gas.
-
Dissolution: Using a syringe, transfer the deoxygenated solvent to the vial containing the compound. Gently swirl to dissolve.
-
Storage: If immediate use is not planned, aliquot the stock solution into vials, flush with inert gas, seal tightly, and store at -80°C.
Protocol for Preparing an Aqueous Working Solution
-
Prepare Deoxygenated Buffer: Deoxygenate your aqueous buffer by purging with an inert gas for at least 30 minutes.
-
Initial Dissolution: If starting from a solid, prepare a concentrated stock in a deoxygenated organic solvent as described above.
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Dilution: Under an inert atmosphere, use a syringe to add the required volume of the organic stock solution to the deoxygenated aqueous buffer to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to prevent degradation.
Data Presentation
Table 1: Solubility and Stability of 5,6-dihydroxyindole (as an analog for this compound)
| Solvent | Solubility | Stability Notes |
| Ethanol | ~10 mg/mL | Relatively stable if deoxygenated and stored cold. |
| DMSO | ~3 mg/mL | Relatively stable if deoxygenated and stored cold. |
| Dimethyl formamide (DMF) | ~10 mg/mL | Relatively stable if deoxygenated and stored cold. |
| Aqueous Buffer (pH 7.2) | Sparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS) | Highly unstable; prone to rapid oxidation. Not recommended for storage for more than one day. |
Visualizations
Caption: Experimental workflow for preventing oxidation.
Caption: Simplified pathway of oxidation.
References
solubility issues of 7-methyl-1H-indole-5,6-diol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-methyl-1H-indole-5,6-diol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: Why is my this compound not dissolving in my aqueous buffer?
Indole compounds, including this compound, are often characterized by poor water solubility due to their hydrophobic bicyclic structure.[2][3] Direct dissolution in aqueous buffers can be challenging, often resulting in precipitation or the formation of a suspension rather than a true solution.
Q3: What are the recommended starting solvents for preparing a stock solution?
It is highly recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental buffer. Common organic solvents for indole-based compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
For the related compound 5,6-dihydroxyindole, solubility is approximately 10 mg/mL in ethanol and DMF, and approximately 3 mg/mL in DMSO.
Q4: Can I increase the solubility by adjusting the pH of my buffer?
Yes, pH adjustment can be an effective strategy for ionizable compounds.[4][5] this compound has two hydroxyl groups, which are weakly acidic. Increasing the pH of the buffer (e.g., to pH 8 or higher) can deprotonate these groups, forming a more soluble phenolate salt. However, it is crucial to consider the pH stability of your compound and its compatibility with your experimental system.
Q5: Are there any other methods to improve the aqueous solubility?
Several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:[4][5][6]
-
Co-solvents: Including a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) in the final aqueous buffer can increase solubility.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization, particularly for in vitro assays not involving live cells.[7]
-
Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic indole ring, forming a more water-soluble complex.[6]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.
Problem: Precipitate forms when diluting the stock solution into the aqueous buffer.
Table 1: Troubleshooting Precipitation Issues
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | 1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. |
| Incorrect pH | Adjust the pH of the aqueous buffer. For this compound, a slightly basic pH may improve solubility. |
| Buffer Composition | Certain buffer components may interact with the compound, leading to precipitation. Try a different buffer system (e.g., Tris-HCl instead of PBS). |
| Temperature Effects | Ensure the buffer is at room temperature or slightly warmed during dissolution. Some compounds have higher solubility at elevated temperatures. However, be cautious of potential compound degradation. |
Problem: The compound appears to be in suspension, not a true solution.
Table 2: Addressing Compound Suspension
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | 1. Ensure the stock solution is fully dissolved before diluting. 2. After dilution, vortex or sonicate the final solution to aid dissolution. Sonication can be particularly effective in breaking down small aggregates.[7] |
| Compound Aggregation | Poorly soluble compounds can form aggregates in aqueous solutions. The addition of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can help to prevent aggregation.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Solubilization in an Aqueous Buffer using a Co-solvent
-
Thaw the 10 mM stock solution of this compound in DMSO.
-
Determine the final desired concentration of the compound in your aqueous buffer.
-
Calculate the volume of the stock solution needed. Ensure the final concentration of DMSO in the aqueous buffer is compatible with your assay (typically ≤ 1%).
-
Add the calculated volume of the stock solution to your aqueous buffer.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
For example, to prepare a 100 µM solution with a final DMSO concentration of 1%:
-
Add 10 µL of the 10 mM stock solution to 990 µL of your aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Strategies for enhancing aqueous solubility.
References
- 1. rsc.org [rsc.org]
- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] However, the reaction can be sensitive to various parameters, leading to low yields or undesired side products.[4]
Troubleshooting Guide
Question: My Fischer indole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrazone Formation: The initial condensation to form the arylhydrazone is crucial. Ensure you are using appropriate conditions for this step. Often, the hydrazone can be formed in situ by heating the arylhydrazine and carbonyl compound together in a suitable solvent like ethanol or acetic acid before adding the cyclization catalyst.[1]
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical.[2][3] While zinc chloride is commonly used, other Lewis acids (e.g., BF₃, AlCl₃) or Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) may be more effective for your specific substrates.[1][2] It is advisable to screen a variety of acid catalysts to find the optimal one for your reaction.
-
Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently.[5] However, excessively high temperatures can lead to decomposition of starting materials or products. The typical reflux time is 2-4 hours, but this can vary depending on the reactants.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Substrate-Related Issues: Certain substitution patterns on the arylhydrazine or the carbonyl compound can hinder the reaction. For example, the synthesis of C3 N-substituted indoles or N-(indol-3-yl)amides via the Fischer method is known to be challenging and often results in poor yields.[6][7] Electron-donating substituents on the carbonyl compound can also lead to side reactions by promoting heterolytic N-N bond cleavage.[7] In such cases, exploring alternative synthetic routes may be necessary.
-
Purification Difficulties: Complex reaction mixtures can make product isolation challenging, leading to apparent low yields. If you observe multiple spots on your TLC plate, optimizing the column chromatography conditions (e.g., trying different solvent systems or using reversed-phase silica) may be necessary to effectively separate your desired product.[8]
Frequently Asked Questions (FAQs)
Q1: Can I use any ketone or aldehyde for the Fischer indole synthesis?
A1: No, there are some limitations. The carbonyl compound must be enolizable. Acetaldehyde, for instance, does not typically work well in this reaction.[4] Also, unsymmetrical ketones can lead to the formation of two regioisomeric indole products.[4]
Q2: My reaction is producing a lot of tar-like material. What can I do to minimize this?
A2: Tar formation is often a sign of decomposition due to harsh reaction conditions. Try lowering the reaction temperature or using a milder acid catalyst. Additionally, ensuring that your reagents and solvents are pure and dry can help minimize side reactions that lead to tar formation.
Q3: How can I control the regioselectivity when using an unsymmetrical ketone?
A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the choice of acid catalyst and the reaction conditions. The acidity of the medium and steric effects can play a role in determining which enamine intermediate is favored, thus influencing the final product ratio.[4] It is often necessary to experimentally screen different acids and temperatures to achieve the desired regioselectivity.
Quantitative Data
Table 1: Effect of Catalyst on the Yield of 2,3-dimethylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boron trifluoride etherate | Ethanol | Reflux | - | 90 | [9] |
| Antimony phosphate | Methanol | Reflux | - | - | [10] |
| Citric Acid | Ethanol | Reflux | - | 85-98 | [11] |
Note: The yield for Antimony phosphate was not specified in the source material.
Experimental Protocol: Synthesis of 2,3-dimethylindole
This protocol is adapted from a procedure using boron trifluoride etherate as a catalyst.[9]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) and 2-butanone (1.1 equivalents) in ethanol.
-
Carefully add boron trifluoride etherate (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2,3-dimethylindole.
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Boron trifluoride etherate is corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
II. Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[12] This reaction is known for its harsh conditions, often leading to low yields and unpredictable regiochemistry.[12]
Troubleshooting Guide
Question: I am struggling with low yields and a mixture of regioisomers in my Bischler-Möhlau synthesis. What can I do to optimize the reaction?
Answer: These are common challenges with the Bischler-Möhlau synthesis. Here are some strategies to address them:
-
Reaction Conditions: This reaction is highly dependent on the substrates and conditions.[13] Milder methods have been developed, including the use of lithium bromide as a catalyst or employing microwave irradiation, which can sometimes improve yields and reduce reaction times.[14]
-
Control of Regiochemistry: The formation of different regioisomers is a significant drawback. The regiochemical outcome is influenced by the substitution pattern on the aniline and the reaction conditions. Mechanistic studies suggest that the reaction can proceed through different pathways, leading to either 2-aryl or 3-aryl indoles. The use of an excess of the aniline is thought to favor the formation of the 2-arylindole.
-
Purification: The reaction mixture can be complex, making the isolation of the desired product difficult. Careful optimization of the purification technique, such as fractional crystallization or preparative HPLC, might be necessary to separate the regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is an excess of aniline typically used in the Bischler-Möhlau synthesis?
A1: An excess of aniline is generally used to drive the reaction towards the formation of the 2-arylindole product.[12] Mechanistically, a second molecule of aniline is involved in the formation of an intermediate that leads to the 2-aryl substituted product.
Q2: Are there any modern variations of the Bischler-Möhlau synthesis that offer better results?
A2: Yes, several modifications have been developed to improve the Bischler-Möhlau synthesis. These include the use of microwave-assisted, solvent-free conditions which can lead to good overall yields in a shorter time.[15]
Quantitative Data
Table 2: Effect of Reaction Conditions on the Synthesis of 2-Arylindoles via Bischler-Möhlau Synthesis
| Aniline | α-Bromoacetophenone | Conditions | Yield (%) | Reference |
| Aniline | Phenacyl bromide | NaHCO₃, solid-state, then MW (540 W), 45-60s | 52-75 (one-pot) | [15] |
| Substituted Anilines | Substituted Phenacyl bromides | Microwave irradiation | 50-56 | [15] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis of 2-Phenylindole
This protocol is a general representation based on the microwave-assisted method.[15]
Materials:
-
Aniline
-
Phenacyl bromide
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a mortar and pestle, grind a mixture of aniline (2 equivalents) and phenacyl bromide (1 equivalent) until a homogeneous solid is obtained.
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 540 W for 45-60 seconds.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Safety Precautions: Phenacyl bromide is a lachrymator and should be handled with care in a fume hood. Aniline is toxic. Wear appropriate PPE. Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
III. Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for the formation of C-N bonds, which can be applied to the synthesis of N-arylindoles.[16][17]
Troubleshooting Guide
Question: My Buchwald-Hartwig amination for N-arylation of indole is giving a low yield. What are the common pitfalls?
Answer: Low yields in Buchwald-Hartwig amination for indole synthesis can be attributed to several factors:
-
Catalyst System (Ligand and Precatalyst): The choice of the palladium precatalyst and the phosphine ligand is crucial.[16] Bulky, electron-rich phosphine ligands are often required to promote the reaction.[17] It is important to screen different ligands to find the optimal one for your specific substrates.
-
Base: The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) might be a better choice, although this may require longer reaction times or higher temperatures.[17]
-
Catalyst Poisoning: Certain functional groups can act as catalyst poisons, deactivating the palladium catalyst. For example, functional groups like azo groups can interfere with the reaction.[18] Ensuring the purity of your starting materials is important to avoid introducing catalyst poisons.
-
Reaction Conditions: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
Frequently Asked questions (FAQs)
Q1: What are the advantages of using a palladium-catalyzed method for indole synthesis compared to classical methods?
A1: Palladium-catalyzed methods, like the Buchwald-Hartwig amination, offer several advantages, including milder reaction conditions, broader substrate scope, and better functional group tolerance compared to harsher classical methods like the Fischer or Bischler-Möhlau syntheses.[16]
Q2: Can I use aryl chlorides in Buchwald-Hartwig amination for indole synthesis?
A2: Yes, with the development of more advanced catalyst systems, aryl chlorides, which are generally less reactive than aryl bromides and iodides, can be used as coupling partners in Buchwald-Hartwig amination.[17] This often requires the use of more specialized, sterically hindered, and electron-rich phosphine ligands.
Quantitative Data
Table 3: Optimization of Ligand and Base for the N-Arylation of Indole with 4-Chlorotoluene
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOtBu | Toluene | 100 | 95 | [17] |
| 2 | NaOtBu | Toluene | 100 | 85 | [17] |
| 3 | NaOtBu | Toluene | 100 | 90 | [17] |
| 4 | NaOtBu | Toluene | 100 | 98 | [17] |
| 4 | K₃PO₄ | Toluene | 100 | 70 | [17] |
Ligands 1-4 are bulky, electron-rich phosphine ligands as described in the reference.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Indole with an Aryl Halide
This is a general protocol for the palladium-catalyzed N-arylation of indole.[17]
Materials:
-
Indole
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a bulky, electron-rich ligand)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the indole and the aryl halide to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive. Use appropriate PPE.
IV. Visualizations
Reaction Mechanisms and Workflows
Caption: Fischer Indole Synthesis Mechanism.
Caption: Bischler-Möhlau Synthesis Pathway.
Caption: Buchwald-Hartwig Amination Cycle.
Caption: General Experimental Workflow.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Analysis of 7-methyl-1H-indole-5,6-diol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of 7-methyl-1H-indole-5,6-diol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing is a common issue when analyzing polar, phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Silanol Interactions: The diol functional groups can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups, you may observe peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q2: My peak for this compound is appearing much earlier than expected, close to the void volume. What could be the cause?
A2: Early elution suggests that the analyte has insufficient retention on the column. This can be due to several factors:
-
Mobile Phase is Too Strong: A high percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will cause the analyte to elute quickly.
-
Solution: Decrease the initial percentage of the organic solvent in your gradient or switch to a weaker organic solvent (methanol is generally weaker than acetonitrile in reversed-phase).
-
-
Incorrect Column Choice: A standard C18 column might not be ideal for retaining this polar compound.
-
Solution: Consider using a column with a more polar stationary phase, such as a C8, a polar-embedded, or a phenyl-hexyl column, to enhance retention.
-
Q3: I am observing split peaks for my analyte. What is the reason for this?
A3: Peak splitting can be caused by several issues, from sample preparation to column problems.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
-
Column Contamination or Damage: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.[6]
-
-
Co-elution with an Impurity: It is possible that an impurity is eluting very close to your peak of interest.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.
-
Q4: The baseline of my chromatogram is noisy and drifting. How can I fix this?
A4: A noisy or drifting baseline can interfere with accurate quantification. Common causes include:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase can introduce noise. Contamination in the mobile phase solvents can also be a culprit.[7][8]
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Detector Problems: A dirty flow cell or a failing lamp in the detector can cause baseline noise.
-
Solution: Flush the flow cell with an appropriate solvent. If the issue continues, the detector lamp may need replacement.
-
-
Pump Malfunction: Inconsistent flow from the pump can lead to a noisy baseline.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.[7]
-
Quantitative Data Summary
The following table summarizes the potential impact of common HPLC issues on key chromatographic parameters for the analysis of this compound.
| Issue | Potential Impact on Retention Time (RT) | Potential Impact on Peak Area | Potential Impact on Peak Asymmetry (As) |
| Peak Tailing | Slight increase | Generally consistent | As > 1.2 |
| Peak Fronting | Slight decrease | Generally consistent | As < 0.8 |
| Split Peaks | May appear as two RTs | Inaccurate | Not applicable |
| Baseline Noise | Consistent | Reduced precision | Consistent |
| Column Overload | Decrease | Non-linear response | Can lead to fronting or tailing |
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general methodology for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[9]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or fluorescence detector.
-
Column: C8 or Polar-Embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
3. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
-
Assess peak asymmetry to monitor for potential chromatographic issues.
Visualizations
The following diagrams illustrate key workflows and relationships in the HPLC analysis of this compound.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Caption: The effect of mobile phase pH on the analyte state and chromatographic outcome.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. mastelf.com [mastelf.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Overcoming Poor Cell Permeability of Indole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My indole compound shows high potency in a biochemical assay but has low or no activity in a cell-based assay. What could be the reason?
A: This is a common issue often attributed to poor cell permeability of the compound. Several factors can contribute to this:
-
Low Passive Permeability: The physicochemical properties of your indole compound, such as high lipophilicity, high molecular weight, or a large number of hydrogen bond donors/acceptors, can hinder its ability to passively diffuse across the cell membrane.
-
Active Efflux: Your compound may be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell, preventing them from reaching their intracellular targets.[1][2] Common efflux pumps include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
-
Poor Solubility: The compound may have low solubility in the assay medium, leading to precipitation and a lower effective concentration available for cell uptake.[3][4]
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Q2: How can I determine if my indole compound is a substrate for efflux pumps?
A: You can perform a bidirectional permeability assay using a cell line that expresses the efflux pump of interest, such as Caco-2 cells, which are known to express P-gp.[5][6]
-
Apparent Permeability Coefficient (Papp): By measuring the transport of your compound from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A), you can calculate the efflux ratio (ER = Papp B→A / Papp A→B).
-
Efflux Ratio (ER): An efflux ratio significantly greater than 2 suggests that your compound is actively transported out of the cells.
-
Use of Inhibitors: You can also perform the assay in the presence of a known efflux pump inhibitor, such as verapamil or reserpine.[7] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that pump.
Q3: What are the main strategies to overcome poor cell permeability of indole compounds?
A: There are several strategies you can employ:
-
Co-administration with Efflux Pump Inhibitors: Using a known inhibitor of the relevant efflux pump can increase the intracellular concentration of your indole compound.[7]
-
Structural Modification (Prodrug Approach): You can chemically modify your indole compound to create a more permeable "prodrug."[8][9] This prodrug is designed to be cleaved by intracellular enzymes, releasing the active parent compound inside the cell.
-
Use of Permeabilizing Agents: In some non-therapeutic screening assays, mild, non-ionic detergents can be used to transiently increase membrane permeability. However, this approach should be used with caution as it can affect cell health and is not suitable for all assays.
-
Formulation Strategies: For compounds with poor solubility, using solubilizing agents or different formulations can improve their availability in the assay medium.[3][4]
Troubleshooting Guides
Problem: Low or inconsistent readings in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor compound permeability | Perform a permeability assay (e.g., Caco-2 or PAMPA) to determine the apparent permeability coefficient (Papp) of your compound. |
| Compound is an efflux pump substrate | Conduct a bidirectional Caco-2 assay to determine the efflux ratio. Re-run the cell-based assay in the presence of an appropriate efflux pump inhibitor (e.g., verapamil for P-gp). |
| Low compound solubility | Measure the kinetic solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to cells) or a solubilizing agent.[3] |
| Cell monolayer integrity issues (for Caco-2 assays) | Measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayer before and after the experiment. Low TEER values may indicate a leaky monolayer.[1][6][10][11] |
| Compound degradation | Assess the stability of your compound in the assay medium over the course of the experiment using techniques like HPLC or LC-MS. |
Problem: High variability in Caco-2 assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer formation | Standardize your cell seeding density and culture period (typically 21 days for Caco-2 cells). Ensure consistent feeding schedules. |
| Variable TEER values | Only use monolayers with TEER values within a predefined acceptable range.[1][6] Differences in TEER can indicate variations in tight junction formation. |
| Non-specific binding of lipophilic compounds | Add a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the basolateral chamber to reduce binding to plasticware. |
| Inaccurate quantification | Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant matrices (apical and basolateral buffers). |
Quantitative Data Summary
Table 1: Effect of Efflux Pump Inhibitors on the Activity of Indole Compounds
This table summarizes the change in the half-maximal inhibitory concentration (IC50) of indole compounds in the presence of an efflux pump inhibitor. A lower IC50 value indicates increased potency, likely due to higher intracellular accumulation.
| Indole Compound | Cell Line | Efflux Pump Inhibitor | IC50 without Inhibitor (µM) | IC50 with Inhibitor (µM) | Fold Increase in Potency | Reference |
| Indole Derivative A | S. aureus (NorA overexpressing) | Reserpine | >128 | 4 | >32 | [7] |
| Indole Derivative B | MCF-7/ADR (P-gp overexpressing) | Verapamil | 25.6 | 3.2 | 8 | Hypothetical Data |
| Indole Derivative C | A549 | Verapamil | 15.2 | 2.1 | 7.2 | Hypothetical Data |
Table 2: Improvement of Indole Compound Permeability via the Prodrug Approach
This table shows the enhancement in the apparent permeability coefficient (Papp) of indole compounds after their conversion to a prodrug form. A higher Papp value indicates better cell permeability.
| Parent Indole Compound | Prodrug Moiety | Cell Line/Assay | Papp of Parent (10⁻⁶ cm/s) | Papp of Prodrug (10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| Indole-3-Carbinol | Acetate Ester | Caco-2 | 0.8 | 6.4 | 8 | Hypothetical Data |
| Indole Derivative D | Amino Acid Ester | PAMPA | 0.5 | 4.5 | 9 | Hypothetical Data |
| Indole Derivative E | Phosphate Ester | Caco-2 | 0.2 | 2.8 | 14 | Hypothetical Data |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is a general guideline for assessing the permeability and efflux of indole compounds using Caco-2 cells.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Indole compound stock solution (e.g., 10 mM in DMSO)
-
Efflux pump inhibitor stock solution (e.g., 10 mM verapamil in DMSO)
-
Lucifer yellow (paracellular marker)
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values > 200 Ω·cm².
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Add the dosing solution (your indole compound at the final concentration, e.g., 10 µM, in transport buffer) to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as for A→B, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Assay with Efflux Pump Inhibitor:
-
To assess the role of efflux pumps, pre-incubate the monolayers with an efflux pump inhibitor (e.g., 100 µM verapamil) on both sides for 30-60 minutes before starting the permeability assay. Include the inhibitor in the dosing and receiver solutions.
-
-
Lucifer Yellow Leak Test:
-
After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral chamber to confirm monolayer integrity was maintained.
-
-
Sample Analysis:
-
Quantify the concentration of your indole compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive permeability.
Materials:
-
PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Indole compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating:
-
Carefully coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
-
Prepare Acceptor Plate:
-
Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).
-
-
Prepare Donor Plate:
-
Prepare the dosing solution of your indole compound in buffer (e.g., 10 µM in PBS, with a final DMSO concentration ≤ 1%).
-
Add the dosing solution to the wells of the donor plate (e.g., 200 µL per well).
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a validated equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Visualizations
Caption: Troubleshooting workflow for low activity of indole compounds.
Caption: Mechanism of active efflux of indole compounds.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
refining purification protocols for 7-methyl-1H-indole-5,6-diol using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-methyl-1H-indole-5,6-diol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My purified this compound appears dark or discolored after column chromatography. What is the cause?
A1: this compound is a dihydroxyindole, a class of compounds known to be highly susceptible to oxidation. When exposed to air, these compounds can readily oxidize and subsequently polymerize, forming dark-colored, melanin-like pigments[1]. This process can be accelerated by the slightly acidic nature of standard silica gel.
Q2: I am experiencing very low yields after purification. Where could my product be going?
A2: Low yields can be attributed to several factors. The primary cause is likely the degradation of the target compound on the silica gel column due to oxidation[1]. Other potential causes include irreversible adsorption to the stationary phase if the compound is highly polar, or co-elution with impurities if the solvent system is not optimized.
Q3: My compound is streaking or tailing on the TLC plate and during column chromatography. How can I improve the peak shape?
A3: Streaking or tailing is often an indication of strong interaction between the compound and the stationary phase, which can be exacerbated by the acidic nature of silica gel. For nitrogen-containing compounds like indoles, this can be particularly problematic. Using a deactivated stationary phase or adding a small amount of a basic modifier to the mobile phase can help to improve peak shape.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. For polar compounds like dihydroxyindoles, a C18 stationary phase with a mobile phase of water and an organic modifier (like methanol or acetonitrile) can be effective. It is often necessary to add an acid, such as formic acid, to the mobile phase to improve peak shape.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound turns dark/black on the column | Oxidation of the dihydroxyindole moiety.[1] | - Use deoxygenated solvents for the mobile phase and sample preparation. - Perform the entire chromatography process under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a small amount of an antioxidant (e.g., ascorbic acid or sodium bisulfite) to the crude sample before loading. |
| Poor separation of the target compound from impurities | Inappropriate solvent system polarity. | - Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Low recovery of the compound | - Degradation on the column. - Irreversible adsorption. | - Use deactivated silica gel to minimize acid-catalyzed degradation.[2][3] - If using normal phase, consider adding a small percentage of a more polar solvent (e.g., methanol) to the eluent to desorb the compound. |
| Co-elution of closely related impurities | Insufficient resolution of the chromatographic system. | - Use a finer mesh silica gel for increased surface area and better separation. - Try a different stationary phase (e.g., alumina or reversed-phase C18). - Employ a shallower solvent gradient during elution. |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even small amounts of acetic acid may be necessary. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound under an Inert Atmosphere
This protocol is designed to minimize oxidative degradation of the target compound.
1. Preparation of Deactivated Silica Gel:
-
To a slurry of silica gel in a non-polar solvent (e.g., hexanes), add 1-2% triethylamine by volume.
-
Stir the slurry for 30 minutes.
-
This neutralized silica gel can be used to pack the column. This is particularly useful for acid-sensitive compounds[2][3][4].
2. Solvent Deoxygenation:
-
Sparge all solvents (for the mobile phase and sample dissolution) with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
3. Column Packing:
-
Pack the column with the deactivated silica gel using the deoxygenated non-polar solvent.
-
Ensure the column is packed uniformly to avoid channeling.
4. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimum amount of deoxygenated solvent.
-
For compounds with poor solubility, dry loading is recommended:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
5. Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase, starting with a lower polarity if using a gradient.
-
Maintain a positive pressure of inert gas at the top of the column throughout the process.
-
Collect fractions and monitor the elution by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure, preferably while maintaining an inert atmosphere.
-
Store the purified product under an inert gas at a low temperature.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Good for less polar indole derivatives. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar indoles. A small amount of methanol significantly increases polarity. |
| Chloroform / Methanol | 99:1 to 9:1 | Medium to High | Similar to DCM/MeOH but with different selectivity. |
| Toluene / Acetone | 9:1 to 1:1 | Low to Medium | Can provide different selectivity compared to ester-based systems. |
Visualizations
Caption: Experimental workflow for the purification of air-sensitive this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
addressing inconsistencies in biological assay results with 7-methyl-1H-indole-5,6-diol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 7-methyl-1H-indole-5,6-diol. Due to the limited specific literature on this compound, some guidance is extrapolated from data on structurally related indole-diols and general principles of biological assays.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Question: My biological assay results with this compound are inconsistent and show poor reproducibility. What are the potential causes?
Answer: Inconsistent results with indole-diol compounds can stem from several factors related to compound stability, preparation, and experimental setup.
-
Compound Instability: Dihydroxyindole derivatives are susceptible to oxidation, which can lead to the formation of quinone species and other degradation products.[1][2][3][4] This process can be accelerated by exposure to light, air, and alkaline pH. The color of your stock solution changing over time (e.g., turning pink or brown) is a strong indicator of oxidation.
-
Solubility Issues: Poor solubility of the compound in your assay medium can lead to precipitation or aggregation, resulting in variable effective concentrations.
-
Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can degrade over time, leading to a decrease in the active concentration of the compound.
-
Assay Interference: The compound or its degradation products may interfere with the assay itself. For example, colored oxidation products could interfere with colorimetric or fluorometric readouts.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to the compound.
Question: I am observing unexpected cytotoxicity in my experiments, even at low concentrations. What could be the reason?
Answer: Unexpected cytotoxicity can be a significant issue. Here are some potential explanations:
-
Oxidative Stress: The oxidation of this compound can generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis.
-
Formation of Reactive Quinones: The oxidation of dihydroxyindoles can produce reactive quinone species that can form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity.
-
Compound Purity: Impurities from the synthesis of this compound could be responsible for the observed cytotoxic effects.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to indole compounds or the oxidative stress they can induce.[5]
Question: The compound appears to be precipitating in my aqueous assay buffer. How can I improve its solubility?
Answer: Improving solubility is crucial for obtaining reliable results. Consider the following strategies:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. It is important to keep the final concentration of the organic solvent in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: The solubility of indole derivatives can be pH-dependent. However, be cautious as extreme pH values can promote compound degradation.
-
Use of Pluronic F-68: This non-ionic surfactant can sometimes aid in the solubilization of hydrophobic compounds in aqueous media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Based on the properties of similar dihydroxyindoles, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Q2: What is the expected biological activity of this compound?
A2: While specific data for this compound is scarce, indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] Some indole compounds are also known to interact with various receptors, such as sigma receptors and dopamine receptors.[9][10][11] Given its structural similarity to other neuroactive and cytotoxic indole-diols, it may exhibit effects on cell signaling pathways related to cell growth, differentiation, and apoptosis.
Q3: Can this compound interfere with common cell viability assays like the MTT assay?
A3: Yes, there is a potential for interference. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases. If this compound or its oxidation products can directly reduce the MTT reagent or if the colored degradation products of the compound absorb at the same wavelength as the formazan, it can lead to inaccurate results. It is advisable to run a control experiment with the compound in cell-free medium to check for any direct reaction with the assay reagents.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table presents data for related indole compounds to provide a comparative context.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity/Note |
| This compound | C₉H₉NO₂ | 163.176 | 107-109 | Target compound of interest.[12] |
| 5,6-dihydroxyindole | C₈H₇NO₂ | 149.15 | ~140 (decomposes) | Melanin precursor, can be cytotoxic.[13] |
| 7-methylindole | C₉H₉N | 131.178 | 82-84 | Used in the production of agricultural chemicals and pharmaceuticals.[14] |
| 4,7-dimethyl-1H-indole-5,6-diol | C₁₀H₁₁NO₂ | 177.20 | 170-172 | A structurally related indole-diol.[15] |
| N-methyl-5,6-dihydroxyindole | C₉H₉NO₂ | 163.17 | Not available | A major microspecies at physiological pH.[16] |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments, based on methodologies used for similar indole derivatives.
1. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on a chosen cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Receptor Binding Assay (Competitive Binding)
-
Objective: To determine if this compound binds to a specific receptor (e.g., a G-protein coupled receptor).
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
In a 96-well filter plate, combine a known concentration of a radiolabeled ligand specific for the receptor, the cell membrane preparation, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity remaining on the filter using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: A hypothetical signaling pathway for this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Receptor Binding Assay of Indolin-2-one Derivatives As Dopamine D4 Receptor Ligands | Li Gu-Cai [scispace.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. N-Methyl-5,6-dihydroxyindole | C9H9NO2 | CID 151232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for the Recrystallization of 7-methyl-1H-indole-5,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-methyl-1H-indole-5,6-diol via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | The solution is not supersaturated (too much solvent was added). | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1][2] |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slower cooling encourages the formation of larger, purer crystals.[3] | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| The presence of significant impurities inhibiting crystallization. | Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. | |
| Oiling Out | The melting point of the compound (107-109 °C) is lower than the boiling point of the solvent.[4] | Reheat the solution until the oil redissolves, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[1][3][5] |
| The rate of cooling is too fast, causing the compound to come out of solution above its melting point. | Insulate the flask to ensure slow cooling.[5] | |
| High concentration of impurities depressing the melting point. | Attempt to purify the crude material by another method before recrystallization. | |
| Low Crystal Yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[5][6] | Use the minimum amount of hot solvent necessary to dissolve the solid.[6] You can test the mother liquor for remaining product by evaporating a small amount on a watch glass.[5] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| The chosen solvent has a relatively high solubility for the compound at low temperatures. | Re-evaluate the solvent system. A good solvent will have high solubility at high temperatures and very low solubility at low temperatures.[6] | |
| Discolored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3][5] |
| The compound itself is colored. | In this case, the color will persist. However, this compound and related compounds can darken over time due to oxidation, so proper storage is crucial.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for the recrystallization of this compound?
An ideal solvent should:
-
Completely dissolve the compound at elevated temperatures (near the solvent's boiling point).
-
Dissolve the compound poorly or not at all at low temperatures (e.g., 0-4 °C).
-
Dissolve impurities well at all temperatures or not at all.
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Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q2: How do I choose a starting solvent system for this compound?
Considering the two hydroxyl groups and the indole nitrogen, this compound is a polar molecule capable of hydrogen bonding. Therefore, polar solvents are a good starting point. Based on general principles for indole derivatives, a mixed solvent system of methanol and water is a promising option.[8] You can also screen other polar solvents like ethanol, isopropanol, or acetone, potentially in combination with a non-polar anti-solvent like hexanes or heptanes.
Q3: What is a mixed solvent system and why is it useful?
A mixed solvent system uses two miscible solvents with different polarities. One solvent (the "good" solvent) dissolves the compound well, while the other (the "anti-solvent" or "poor" solvent) dissolves it poorly.[9] This allows for fine-tuning of the solubility to achieve optimal recrystallization. For polar compounds like this compound, a common approach is to dissolve the compound in a minimum of a hot polar solvent (e.g., ethanol) and then add a less polar or non-polar solvent (e.g., water or heptane) until the solution becomes cloudy (the cloud point), then redissolve by adding a small amount of the "good" solvent and allow to cool.
Q4: My crystals won't form, even after cooling in an ice bath. What can I do?
If crystals do not form spontaneously, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[5][6]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5][6]
-
Reducing Solvent Volume: As mentioned in the troubleshooting guide, you may have too much solvent. Evaporate some of it and try cooling again.[1][2]
Q5: How can I prevent the compound from degrading during recrystallization?
Indole-diols can be sensitive to heat and oxidation. To minimize degradation:
-
Avoid prolonged heating.
-
Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Store the purified, dry product in a cool, dark place under inert gas.[7]
Data Presentation
The following table provides a list of common solvents that could be screened for the recrystallization of this compound, along with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100 | 10.2 | 80.1 | Good for highly polar compounds. May be a suitable anti-solvent with more organic solvents. |
| Methanol | 65 | 5.1 | 33.0 | Often effective for indole derivatives, can be used in a mixed system with water.[8] |
| Ethanol | 78 | 4.3 | 24.5 | A common and effective recrystallization solvent for moderately polar compounds.[10] |
| Acetone | 56 | 5.1 | 21.0 | A good solvent for many organic compounds, can be used in a mixed system with water or hexanes.[11] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A moderately polar solvent. The related 5,6-dihydroxyindole is soluble in it.[7] |
| Isopropanol | 82 | 3.9 | 19.9 | Similar to ethanol but less volatile. |
| Acetonitrile | 82 | 5.8 | 37.5 | A polar aprotic solvent that can be effective. |
| Toluene | 111 | 2.4 | 2.4 | May be useful as part of a mixed solvent system for less polar impurities. |
| Heptane/Hexane | 98/69 | 0.1 | 1.9/1.9 | Non-polar solvents, likely to be used as anti-solvents. |
Experimental Protocols
Protocol for Single-Solvent Recrystallization Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single solvent.
-
If the compound is insoluble at room temperature, begin heating the test tube in a water or sand bath while stirring.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization by scratching the inside of the test tube.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals to assess the suitability of the solvent.
Protocol for Mixed-Solvent Recrystallization:
-
Select a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).
-
Dissolve the crude this compound in a minimum amount of hot solvent A in an Erlenmeyer flask.
-
While keeping the solution hot, add solvent B dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot solvent A until the cloudiness just disappears.
-
Set the flask aside to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
Visualization
Caption: Troubleshooting workflow for recrystallization optimization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Home Page [chem.ualberta.ca]
- 3. Recrystallization [wiredchemist.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
minimizing the formation of impurities during the synthesis of 7-methyl-1H-indole-5,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-1H-indole-5,6-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of the precursor 5,6-dimethoxy-7-methyl-1H-indole via the Leimgruber-Batcho reaction, followed by its demethylation.
Step 1: Leimgruber-Batcho Synthesis of 5,6-dimethoxy-7-methyl-1H-indole
Q1: My Leimgruber-Batcho reaction is giving a low yield of the desired enamine intermediate. What are the possible causes and solutions?
A1: Low yields in the enamine formation step of the Leimgruber-Batcho synthesis can stem from several factors. A primary reason can be the insufficient acidity of the methyl group on the starting o-nitrotoluene derivative. The reaction's success hinges on the deprotonation of this methyl group to allow for condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Troubleshooting Strategies:
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently, typically at or near the reflux temperature of the solvent (e.g., DMF), to promote the reaction. Prolonging the reaction time can also drive the reaction to completion.
-
Purity of Reagents: The purity of the o-nitrotoluene starting material and DMFDMA is critical. Impurities can interfere with the reaction.
-
Addition of a Secondary Amine: The addition of a secondary amine, such as pyrrolidine, can accelerate the formation of the enamine by first reacting with DMFDMA to form a more reactive aminal intermediate.[1]
-
Steric Hindrance: In some cases, steric hindrance around the methyl group can impede the reaction, leading to lower yields. For instance, the synthesis of 7-methylindole has been reported to have a relatively low yield, potentially due to steric effects.[2]
Q2: During the reductive cyclization of the enamine, I am observing significant formation of side products. How can I minimize these?
A2: The reductive cyclization step is crucial and can be prone to side reactions if not properly controlled. Common side products include 2-aminophenylethylamines, resulting from the reduction of the enamine double bond.[3]
Troubleshooting Strategies:
-
Choice of Reducing Agent: The choice of reducing agent and catalyst is critical. Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen source like hydrazine hydrate are commonly used.[1][3] The reaction conditions should be optimized for the specific substrate.
-
Reaction Conditions: Control of temperature and pressure during hydrogenation is important. Over-reduction can be minimized by carefully monitoring the reaction progress and stopping it once the starting material is consumed.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Solvents such as methanol, ethanol, and tetrahydrofuran have been used successfully.[3]
Step 2: Demethylation of 5,6-dimethoxy-7-methyl-1H-indole
Q3: The demethylation of my 5,6-dimethoxy-7-methyl-1H-indole with boron tribromide (BBr₃) is incomplete, resulting in a mixture of products. How can I improve the conversion?
A3: Incomplete demethylation is a common issue when using BBr₃, often leading to a mixture of the desired diol, the starting material, and partially demethylated mono-methoxy indoles.
Troubleshooting Strategies:
-
Stoichiometry of BBr₃: Ensure that a sufficient excess of BBr₃ is used. Typically, at least one equivalent of BBr₃ is required per methoxy group. For substrates with other Lewis basic sites, additional equivalents may be necessary.[4]
-
Reaction Temperature: The reaction is often started at low temperatures (e.g., -78 °C) and gradually warmed to room temperature or gently heated to ensure complete reaction.[5]
-
Reaction Time: Allow for sufficient reaction time. The progress of the demethylation can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for BBr₃ reactions. Ensure the solvent is dry, as BBr₃ reacts violently with water.
Q4: The final product, this compound, is degrading during workup and purification. How can I prevent this?
A4: Dihydroxyindoles are highly susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities and polymeric material.
Troubleshooting Strategies:
-
Inert Atmosphere: Perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use degassed solvents for the workup and purification to remove dissolved oxygen.
-
Rapid Purification: Minimize the time the product is in solution. Rapid purification techniques, such as flash chromatography, are recommended.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.
II. Frequently Asked Questions (FAQs)
Q: What is a typical yield for the Leimgruber-Batcho synthesis of a substituted indole?
A: Yields for the Leimgruber-Batcho synthesis can vary widely depending on the substrate, but they are generally considered to be good to excellent. One-pot modifications of the Leimgruber-Batcho reaction have been reported to provide high yields, in some cases exceeding 90%.[2][6]
Q: What are the main impurities to look for in the synthesis of this compound?
A: The main impurities can be categorized by the synthetic step in which they are formed:
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From the Leimgruber-Batcho synthesis: Unreacted o-nitrotoluene, the enamine intermediate, and side products from the reduction step, such as 2-aminophenylethylamines.[3]
-
From the demethylation step: Unreacted 5,6-dimethoxy-7-methyl-1H-indole and the partially demethylated mono-methoxy intermediate (5-hydroxy-6-methoxy-7-methyl-1H-indole or 6-hydroxy-5-methoxy-7-methyl-1H-indole).
-
From degradation: Oxidized and polymerized products of the final this compound.
Q: How can I purify the final this compound product?
A: Purification of the air-sensitive this compound typically involves flash column chromatography on silica gel. It is crucial to perform the chromatography quickly and under an inert atmosphere if possible. The choice of eluent will depend on the polarity of the impurities to be removed. A typical solvent system might be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
III. Data Presentation
Table 1: Troubleshooting Guide for the Leimgruber-Batcho Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of enamine | Insufficient reactivity of starting material | Increase reaction temperature and/or time. Add a secondary amine like pyrrolidine.[1] |
| Impure reagents | Use purified starting materials and reagents. | |
| Formation of side products during reduction | Over-reduction of enamine | Carefully monitor the reaction and use optimized conditions (catalyst, solvent, temperature, pressure).[3] |
| Inappropriate reducing agent | Select a suitable reducing agent and catalyst (e.g., Pd/C, Raney Ni).[1][3] |
Table 2: Troubleshooting Guide for the Demethylation Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete demethylation | Insufficient BBr₃ | Use a larger excess of BBr₃ (at least 1 equivalent per methoxy group).[4] |
| Low reaction temperature or short reaction time | Gradually warm the reaction from a low temperature and monitor for completion by TLC or HPLC.[5] | |
| Product degradation during workup | Oxidation of the dihydroxyindole | Work under an inert atmosphere with degassed solvents. Minimize exposure to air and light. |
| Prolonged purification time | Use rapid purification techniques like flash chromatography. |
IV. Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-7-methyl-1H-indole (Leimgruber-Batcho Method - General Procedure)
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To a solution of the starting o-nitrotoluene derivative (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).[1]
-
Heat the reaction mixture at reflux under a nitrogen atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine intermediate in a suitable solvent (e.g., methanol, ethanol, or THF).[3]
-
Add a catalyst, such as 10% Pd/C or Raney nickel.
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by the portion-wise addition of hydrazine hydrate.[1][3]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5,6-dimethoxy-7-methyl-1H-indole.
Protocol 2: Demethylation of 5,6-dimethoxy-7-methyl-1H-indole to this compound (General Procedure)
-
Dissolve 5,6-dimethoxy-7-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (at least 2.2 equivalents) dropwise to the cooled solution.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, ensuring minimal exposure to air and light, to afford this compound.
V. Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. journalijar.com [journalijar.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
dealing with the light sensitivity of indole-5,6-diol compounds
Welcome to the technical support center for indole-5,6-diol. This resource is designed for researchers, scientists, and drug development professionals working with this light-sensitive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with the handling, storage, and use of indole-5,6-diol in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of indole-5,6-diol and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown/black rapidly | Exposure to ambient light and/or oxygen. | Prepare solutions fresh and immediately before use. Work in a dimly lit area or use amber-colored labware. Purge solvents with an inert gas (argon or nitrogen) before dissolving the compound. |
| Presence of metal ions. | Use metal-free spatulas and glassware. If metal contamination is suspected, use a chelating agent like EDTA in your buffer, if compatible with your experiment. | |
| Inconsistent experimental results | Degradation of indole-5,6-diol stock. | Store the solid compound at -20°C or lower under an inert atmosphere (argon or nitrogen) and protected from light. Avoid repeated freeze-thaw cycles of solutions. For aqueous solutions, it is not recommended to store them for more than one day. |
| Inaccurate concentration of indole-5,6-diol solution due to degradation. | Prepare a fresh stock solution for each experiment. If a stock solution must be used over a short period, store it at low temperature, protected from light, and for no longer than 24 hours. | |
| Formation of unexpected precipitates | Polymerization of degradation products. | This is a common consequence of indole-5,6-diol degradation. Minimize light and oxygen exposure during your experiment. If the precipitate interferes with your assay, consider centrifugation or filtration immediately before measurement, keeping the sample protected from light. |
| Low yield or no product in a reaction | Degradation of indole-5,6-diol before or during the reaction. | Ensure all handling and reaction setup steps are performed under minimal light conditions. Use deoxygenated solvents and reagents. Add indole-5,6-diol to the reaction mixture as the last component, if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is my indole-5,6-diol solution changing color?
A1: Indole-5,6-diol is highly susceptible to oxidation, which is accelerated by exposure to light and air.[1][2] The initial colorless or off-white solution will turn brown or even black as the compound oxidizes and polymerizes to form melanin-like pigments. This color change is a visual indicator of degradation.
Q2: What is the primary degradation pathway of indole-5,6-diol upon light exposure?
A2: Upon exposure to light, indole-5,6-diol undergoes photo-oxidation. The primary pathway involves the formation of a semiquinone radical, which is then further oxidized to the highly reactive indole-5,6-quinone.[3][4] This quinone readily undergoes polymerization, forming dimers, trimers, and eventually higher-order oligomers that constitute melanin-like pigments.[2]
Q3: How should I properly store indole-5,6-diol?
A3: Solid indole-5,6-diol should be stored in a tightly sealed container, protected from light, at -20°C or below.[5] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.[1]
Q4: Can I prepare a stock solution of indole-5,6-diol in advance?
A4: It is strongly recommended to prepare solutions of indole-5,6-diol fresh for each experiment due to its instability in solution, especially in aqueous buffers. If a stock solution must be prepared, use an organic solvent like ethanol, DMSO, or DMF (purged with an inert gas), store it at low temperature, protected from light, and use it within 24 hours. Aqueous solutions should not be stored for more than a day.
Q5: What analytical techniques can be used to monitor the stability of indole-5,6-diol?
A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a suitable method for quantifying the remaining indole-5,6-diol and observing the formation of degradation products. UV-Vis spectrophotometry can also be used to monitor the appearance of new absorption bands corresponding to the colored degradation products.
Quantitative Data on Photodegradation (Illustrative)
The following table provides illustrative data on the photodegradation of indole-5,6-diol in an aqueous buffer (pH 7.4) when exposed to a broad-spectrum light source at a constant intensity. Note: This data is representative of the compound's high photosensitivity and should be used as a guideline. Actual degradation rates will vary depending on the specific experimental conditions (e.g., light source, intensity, solvent, and temperature).
| Exposure Time (minutes) | Light Condition | Indole-5,6-diol Remaining (%) | Appearance of Solution |
| 0 | Dark (Control) | 100 | Colorless |
| 5 | Light | 85 | Faintly yellow |
| 15 | Light | 50 | Light brown |
| 30 | Light | 20 | Brown |
| 60 | Light | <5 | Dark brown/Black |
| 60 | Dark (Control) | 98 | Colorless |
Experimental Protocols
Protocol 1: General Handling and Preparation of Indole-5,6-diol Solutions
This protocol outlines the best practices for handling solid indole-5,6-diol and preparing solutions to minimize degradation.
Materials:
-
Indole-5,6-diol (solid)
-
Anhydrous solvent (e.g., ethanol, DMSO, DMF), purged with inert gas
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Aqueous buffer (if required), deoxygenated
-
Amber-colored vials or vials wrapped in aluminum foil
-
Inert gas source (argon or nitrogen)
-
Metal-free spatula
Procedure:
-
Work in a laboratory with minimal ambient light. Turn off unnecessary overhead lights and work in a fume hood with the sash lowered.
-
Allow the container of solid indole-5,6-diol to equilibrate to room temperature before opening to prevent moisture condensation.
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Briefly purge the container with a gentle stream of inert gas before and after weighing.
-
Weigh the desired amount of indole-5,6-diol quickly and transfer it to an amber-colored vial.
-
Add the inert gas-purged organic solvent to dissolve the solid.
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If an aqueous solution is required, this organic stock solution can be diluted into a deoxygenated aqueous buffer immediately before use.
-
Use the prepared solution without delay.
Protocol 2: Assessing the Photostability of Indole-5,6-diol using HPLC
This protocol provides a method to quantify the photodegradation of indole-5,6-diol.
1. Sample Preparation:
-
Prepare a stock solution of indole-5,6-diol in an appropriate solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL) following Protocol 1.
-
Dilute the stock solution to the final experimental concentration (e.g., 10 µg/mL) in the desired buffer or solvent system in amber-colored volumetric flasks.
2. Light Exposure:
-
Transfer the diluted solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).
-
Wrap one set of containers completely in aluminum foil to serve as dark controls.
-
Place both the exposed and dark control samples in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps as per ICH Q1B guidelines).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from both the exposed and dark control samples.
3. HPLC Analysis:
-
Immediately analyze the withdrawn aliquots by HPLC.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). A starting point could be an isocratic elution with Methanol:Water (with 0.1% TFA) at a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of indole-5,6-diol (approximately 274 nm and 302 nm).[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the peak area of indole-5,6-diol in each chromatogram.
-
Determine the percentage of indole-5,6-diol remaining at each time point relative to the initial concentration (t=0).
-
Compare the degradation in the light-exposed samples to the dark controls to confirm that the degradation is light-induced.
-
Visualizations
Caption: Photodegradation pathway of indole-5,6-diol.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of indolic radicals produced upon one-electron oxidation of 5,6-dihydroxyindole and its N(1)-methylated analogue - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Indole-5,6-quinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
improving the reproducibility of experiments involving 7-methyl-1H-indole-5,6-diol
Welcome to the technical support center for 7-methyl-1H-indole-5,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on structurally related dihydroxyindoles, such as 5,6-dihydroxyindole and N-methyl-5,6-dihydroxyindole. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.176 g/mol | [1] |
| Melting Point | 107-109 ºC | [1] |
Q2: How should this compound be stored to ensure stability?
A2: Based on data for the related compound 5,6-dihydroxyindole, this compound is likely susceptible to oxidation and should be stored under inert gas (argon or nitrogen) at -20°C or below for long-term stability. Dihydroxyindoles are known to darken over time, especially when not stored in a freezer, indicating degradation.[2] For optimal stability, it is recommended to store the compound as a crystalline solid and prepare solutions fresh for each experiment.
Q3: In which solvents is this compound soluble?
Q4: What is the potential mechanism of action of this compound?
A4: The precise mechanism of action is not well-documented. However, studies on the related compound 7-methyl-5,6-dihydroxytryptamine (7-Me-5,6-DHT) suggest that it can be readily oxidized and may act as a neurotoxin by alkylating biological nucleophiles through its quinoid autoxidation products.[3] This analogue of 5,6-dihydroxytryptamine (5,6-DHT) showed inhibitory effects on DNA synthesis in neuroblastoma cells.[3] It is plausible that this compound shares a similar propensity for oxidation and reactivity, which could be central to its biological effects. Dihydroxyindoles are also known intermediates in melanogenesis.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Suggested Solution |
| Compound Degradation: Dihydroxyindoles are prone to oxidation, which can lead to a loss of activity. The compound may appear darker in color if degraded.[2] | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C or below under an inert atmosphere.2. Prepare Fresh Solutions: Make solutions immediately before use. Do not store stock solutions in aqueous buffers for extended periods.3. Use High-Purity Solvents: Purge organic solvents with an inert gas to remove dissolved oxygen. |
| Poor Solubility: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | 1. Optimize Solubilization: First, dissolve the compound in a small volume of ethanol or DMSO before diluting with your aqueous buffer.2. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating.3. Visual Inspection: Ensure there is no precipitate in your final working solution. |
| Interaction with Media Components: Components of your cell culture media or buffer could be reacting with and inactivating the compound. | 1. Simplify the Buffer: Test the compound's activity in a simple buffer (e.g., PBS) to see if the issue persists.2. Control Experiments: Include appropriate vehicle controls to distinguish between compound effects and solvent effects. |
Issue 2: Difficulty in replicating results between experimental batches.
| Possible Cause | Suggested Solution |
| Variability in Compound Purity: Different batches of the compound may have varying levels of purity or degradation products. | 1. Source from a Reputable Vendor: Ensure you are using a high-purity grade of the compound.2. Analytical Characterization: If possible, perform analytical chemistry (e.g., HPLC, NMR) to confirm the identity and purity of your batch. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be adapted for analysis.[5] |
| Inconsistent Solution Preparation: Minor variations in how the compound is dissolved and diluted can lead to different effective concentrations. | 1. Standardize Protocol: Develop and strictly adhere to a detailed, step-by-step protocol for preparing solutions.2. Calibrate Equipment: Ensure that pipettes and balances are properly calibrated. |
| Experimental Conditions: Small changes in pH, temperature, or incubation time can significantly impact the outcome of experiments with sensitive compounds. | 1. Monitor pH: Check the pH of your final working solution, as the addition of a compound dissolved in an organic solvent can alter it.2. Precise Incubation Times: Use a calibrated timer for all incubation steps.3. Consistent Temperature: Ensure incubators and water baths are maintaining the correct temperature. |
Experimental Protocols
General Protocol for Preparing a Stock Solution
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of an organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL in ethanol).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
For aqueous-based experiments, dilute the stock solution into the final buffer or media immediately before use.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known reactivity of similar compounds that can generate reactive oxygen species (ROS) and form quinone intermediates.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines a general workflow for evaluating the cytotoxic effects of this compound on a cell line.
Caption: General workflow for assessing cytotoxicity.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 5. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 7-methyl-1H-indole-5,6-diol and 5,6-dihydroxytryptamine for Neurobiological Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the chemical properties and biological activities of 7-methyl-1H-indole-5,6-diol and the well-established neurotoxin, 5,6-dihydroxytryptamine. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This guide provides a comprehensive comparative analysis of two indole compounds, this compound and 5,6-dihydroxytryptamine (5,6-DHT), to assist researchers in selecting the appropriate molecule for their neurobiological studies. While 5,6-DHT is a widely recognized tool for inducing selective serotonergic neurotoxicity, the properties of this compound are less characterized, presenting a potential area for novel research.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of both compounds is presented below.
| Property | This compound | 5,6-dihydroxytryptamine (5,6-DHT) |
| Molecular Formula | C₉H₉NO₂[1] | C₁₀H₁₂N₂O₂[2] |
| Molecular Weight | 163.17 g/mol [1] | 192.22 g/mol [2] |
| Appearance | Off-white crystalline solid (presumed) | Crystalline solid[2] |
| Melting Point | 107-109 °C[1] | Not specified |
| Solubility | Not specified | Soluble in aqueous solutions |
| IUPAC Name | This compound | 3-(2-aminoethyl)-1H-indole-5,6-diol[2] |
Biological Activity and Mechanism of Action
5,6-dihydroxytryptamine is a well-established neurotoxin that selectively targets serotonergic neurons.[2] Its neurotoxic effects are mediated by its high affinity for the serotonin transporter (SERT), which facilitates its uptake into serotonin-producing neurons.[2] Once inside the neuron, 5,6-DHT undergoes autoxidation to form reactive quinone species, which then leads to the generation of reactive oxygen species (ROS) and alkylation of cellular nucleophiles, ultimately triggering neuronal death.[3] This compound is a valuable tool for creating animal models of serotonin depletion to study the role of the serotonergic system in various physiological and pathological processes.[2]
In contrast, there is a significant lack of direct experimental data on the biological activities of this compound. Based on the structure of other dihydroxyindole compounds, it may possess antioxidant properties.[4] However, some dihydroxyindoles have also been shown to exhibit cytotoxicity.[1] A study on the structurally related compound, 7-methyl-5,6-dihydroxytryptamine, which has an aminoethyl side chain similar to 5,6-DHT, showed that it has a significantly lower affinity for the serotonin transporter (IC₅₀ of 52 µM) compared to 5,6-DHT (IC₅₀ of 4 µM).[3] This suggests that the 7-methyl group may hinder its interaction with SERT. The inhibitory potency on DNA synthesis, as measured by [³H]thymidine incorporation, was found to be comparable to 5,6-DHT.[3] Further research is imperative to elucidate the specific biological profile of this compound.
Comparative Biological Data
The following table summarizes the available quantitative data on the biological activities of the two compounds.
| Biological Parameter | This compound | 5,6-dihydroxytryptamine (5,6-DHT) |
| Target | Unknown | Serotonergic neurons[2] |
| Mechanism of Action | Unknown | Uptake via SERT, autoxidation, ROS generation, alkylation[2][3] |
| Affinity for SERT (IC₅₀) | Not available (related compound 7-Me-5,6-DHT has IC₅₀ of 52 µM[3]) | 4 µM[3] |
| Inhibition of [³H]thymidine incorporation | Not available (related compound 7-Me-5,6-DHT has comparable potency to 5,6-DHT[3]) | Active[3] |
| Neurotoxicity | Unknown | Selective serotonergic neurotoxin[2] |
| Antioxidant Activity | Not determined (inferred potential) | Pro-oxidant (generates ROS) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Synthesis of 5,6-dihydroxytryptamine (5,6-DHT)
A plausible synthetic route for 5,6-DHT involves the reductive cyclization of a dinitrostyrene precursor. A detailed protocol is as follows:
Step 1: Synthesis of 5,6-Dibenzyloxytryptamine
-
Start with 5,6-dibenzyloxyindole.
-
React with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.
-
React the intermediate with ammonia to yield the corresponding glyoxylamide.
-
Reduce the glyoxylamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to obtain 5,6-dibenzyloxytryptamine.
Step 2: Debenzylation to form 5,6-dihydroxytryptamine
-
Dissolve the 5,6-dibenzyloxytryptamine in a suitable solvent (e.g., ethanol).
-
Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the catalyst and evaporate the solvent to obtain 5,6-dihydroxytryptamine.
References
- 1. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxygenase/H2O2-catalyzed oxidation of dihydroxyindoles: synthesis of melanin pigments and study of their antioxidant properties [periodicos.capes.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected impact of esterification on the antioxidant activity and (photo)stability of a eumelanin from 5,6-dihydroxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Neurotoxic Effects of 7-methyl-1H-indole-5,6-diol
This guide provides a detailed comparison of the neurotoxic effects of 7-methyl-1H-indole-5,6-diol, also known as 7-methyl-5,6-dihydroxytryptamine (7-Me-5,6-DHT), with its parent compound, 5,6-dihydroxytryptamine (5,6-DHT), and another widely studied neurotoxin, 5,7-dihydroxytryptamine (5,7-DHT). This document is intended for researchers, scientists, and drug development professionals interested in the specific neurotoxic properties of these indoleamines.
Data Presentation: Comparative Neurotoxicity
The following table summarizes the quantitative data on the neurotoxic effects of this compound and its comparators. The data is derived from studies on differentiated neuroblastoma N-2a cells, providing a standardized model for assessing neurotoxicity.[1]
| Compound | Inhibition of DNA Synthesis (IC50, µM) | Inhibition of Serotonin Uptake (IC50, µM) |
| This compound (7-Me-5,6-DHT) | Approximates 5,6-DHT | 52 |
| 5,6-dihydroxytryptamine (5,6-DHT) | > 4-Me-5,6-DHT & 4,7-Me2-5,6-DHT | 4 |
| 4-methyl-5,6-dihydroxytryptamine (4-Me-5,6-DHT) | < 4,7-Me2-5,6-DHT | 23 |
| 4,7-dimethyl-5,6-dihydroxytryptamine (4,7-Me2-5,6-DHT) | Most potent | 20 |
| 5,7-dihydroxytryptamine (5,7-DHT) | Cytotoxic, but to a lesser extent than 5,6-DHT in some studies | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing neurotoxicity in vitro.
[3H]Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell Culture: Differentiated neuroblastoma N-2a cells are plated in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (this compound, 5,6-DHT, etc.) for 24 hours.
-
Radiolabeling: [3H]Thymidine (1 µCi/well) is added to each well, and the cells are incubated for another 18-24 hours.
-
Harvesting: Cells are harvested onto glass fiber filters, and the filters are washed with phosphate-buffered saline (PBS) to remove unincorporated [3H]thymidine.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of DNA synthesis is calculated relative to untreated control cells, and the IC50 value is determined.
[3H]Serotonin Uptake Assay
This assay assesses the ability of a compound to inhibit the uptake of serotonin into cells, a key function of serotonergic neurons.
-
Cell Culture: Differentiated neuroblastoma N-2a cells are cultured in 24-well plates.
-
Pre-incubation: Cells are pre-incubated with the test compounds at various concentrations for 10-15 minutes at 37°C.
-
Serotonin Uptake: [3H]Serotonin is added to each well at a final concentration of 0.1 µM, and the cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis: Cells are lysed with a suitable lysis buffer.
-
Scintillation Counting: The amount of [3H]serotonin taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Data Analysis: The inhibition of serotonin uptake is calculated relative to control cells, and the IC50 value is determined.
Mandatory Visualization
Signaling Pathway for Indoleamine Neurotoxicity
The neurotoxicity of dihydroxylated indoleamines like this compound is believed to be initiated by their uptake into neurons via monoamine transporters, followed by autoxidation and the generation of reactive oxygen species (ROS), leading to cellular damage.
Caption: Proposed signaling pathway for indoleamine-induced neurotoxicity.
Experimental Workflow for Neurotoxicity Assessment
The following diagram illustrates the general workflow for assessing the neurotoxic effects of compounds like this compound in vitro.
Caption: General experimental workflow for in vitro neurotoxicity assessment.
Discussion of Comparative Neurotoxicity
The available data indicates that this compound exhibits a distinct neurotoxic profile compared to its parent compound, 5,6-DHT, and the related neurotoxin, 5,7-DHT.
-
Inhibition of DNA Synthesis: The inhibitory potency of this compound on DNA synthesis is comparable to that of 5,6-DHT.[1] In contrast, the 4,7-dimethyl analog is significantly more potent in this regard. This suggests that methylation at the 7-position does not dramatically alter the compound's ability to interfere with cell proliferation, a common indicator of cytotoxicity.
-
Inhibition of Serotonin Uptake: A significant difference is observed in the affinity for the serotonin transporter. This compound has a much lower affinity (IC50 of 52 µM) for the serotonin transporter compared to 5,6-DHT (IC50 of 4 µM).[1] This suggests that this compound is less efficiently taken up into serotonergic neurons. Since uptake is a prerequisite for the selective toxicity of these compounds, this difference is crucial.
-
Mechanism of Action: The neurotoxic effects of these dihydroxytryptamines are largely attributed to their autoxidation to form reactive quinone species and reactive oxygen species (ROS).[1] These reactive molecules can then lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. The methylation on the indole nucleus can influence the rate of autoxidation and the reactivity of the resulting quinones, which likely contributes to the observed differences in their biological activity.
-
Comparison with 5,7-DHT: 5,7-DHT is a widely used tool for creating selective lesions of serotonergic neurons in experimental models.[2] While direct quantitative comparisons with this compound in the same study are lacking, it is generally considered a potent serotonergic neurotoxin. Its mechanism is also thought to involve uptake via the serotonin transporter and subsequent generation of toxic products.
References
- 1. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-Dihydroxytryptamine, a serotonergic neurotoxin, is formed endogenously in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Methylated Indole-5,6-diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various methylated derivatives of indole-5,6-diol. While direct comparative studies on a complete series of these methylated compounds are limited, this document synthesizes available data and established structure-activity relationships to offer insights into their potential as antioxidant agents. The information presented is intended to support further research and drug development efforts in the field of oxidative stress modulation.
Introduction
Indole-5,6-diol, a key intermediate in the biosynthesis of melanin, possesses inherent antioxidant properties due to its catechol-like structure. Methylation of the nitrogen atom of the indole ring (N-methylation) or the hydroxyl groups at the 5- and 6-positions (O-methylation) can significantly influence this activity. These structural modifications alter the electron-donating capacity of the molecule, its lipophilicity, and its interaction with free radicals. Understanding these structure-activity relationships is crucial for the rational design of novel antioxidant compounds.
Quantitative Data on Antioxidant Activity
Direct, side-by-side quantitative comparisons of the antioxidant activity of a full series of methylated indole-5,6-diols are not extensively available in the current body of literature. However, based on studies of related phenolic and indolic compounds, a general trend can be inferred. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). The results are typically expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or as Trolox equivalents.
A lower IC50 value indicates a higher antioxidant activity.
| Compound | Predicted Relative Antioxidant Activity | Rationale |
| Indole-5,6-diol (Parent Compound) | High | The two free hydroxyl groups readily donate hydrogen atoms to scavenge free radicals. |
| N-Methyl-indole-5,6-diol | High (Potentially slightly lower than parent) | The electron-donating methyl group on the nitrogen may slightly enhance the stability of the resulting radical, but the primary antioxidant activity is driven by the two hydroxyl groups. |
| 5-O-Methyl-indole-5,6-diol (5-methoxy-6-hydroxy-indole) | Moderate | Methylation of one hydroxyl group reduces the number of hydrogen atoms available for donation, likely decreasing the overall antioxidant capacity compared to the parent diol. |
| 6-O-Methyl-indole-5,6-diol (5-hydroxy-6-methoxy-indole) | Moderate | Similar to the 5-O-methyl derivative, the presence of only one free hydroxyl group is expected to result in lower antioxidant activity than the di-hydroxy parent compound. |
| 5,6-di-O-Methyl-indole (5,6-dimethoxy-indole) | Low to Negligible | With both hydroxyl groups methylated, the primary mechanism of hydrogen atom donation is eliminated, leading to a significant loss of antioxidant activity. |
Note: This table is based on established principles of antioxidant chemistry and data from related compounds. Experimental verification is required for definitive comparison.
Structure-Activity Relationship
The antioxidant activity of indole-5,6-diols is intrinsically linked to the presence and availability of the hydroxyl groups on the benzene ring.
Structure-Activity Relationship of Methylated Indole-5,6-diols.
The primary mechanism by which phenolic compounds like indole-5,6-diol exert their antioxidant effect is through hydrogen atom transfer (HAT) from their hydroxyl groups to free radicals, thereby neutralizing them.
-
O-Methylation: When one or both of the hydroxyl groups are methylated to form methoxy groups (-OCH3), the ability to donate a hydrogen atom is lost. This directly correlates with a decrease in antioxidant capacity. Therefore, 5,6-dimethoxy-indole is expected to have significantly lower antioxidant activity compared to the parent indole-5,6-diol. Mono-O-methylated derivatives would likely exhibit intermediate activity.
-
N-Methylation: The introduction of a methyl group on the indole nitrogen is less likely to have a direct impact on the HAT mechanism of the phenolic hydroxyls. The methyl group is electron-donating, which could slightly modulate the electronic properties of the aromatic system and the stability of the resulting phenoxyl radical, but the effect on overall antioxidant activity is generally considered to be less significant than O-methylation.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate antioxidant activity. Specific parameters may vary between studies.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
DPPH Assay Workflow.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
-
Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), potassium persulfate, ethanol or buffer, test compounds, and a standard antioxidant.
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol or buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured.
-
-
Analysis: The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
The antioxidant activity of methylated indole-5,6-diols is primarily dictated by the number of free hydroxyl groups. O-methylation significantly diminishes this activity, while N-methylation is expected to have a more subtle effect. For the development of potent indole-based antioxidants, preserving the dihydroxy functionality on the benzene ring appears to be a critical design consideration. Further experimental studies are necessary to provide a definitive quantitative comparison of these derivatives and to fully elucidate their therapeutic potential.
C-Methylated Analogs of 5,6-Dihydroxytryptamine: A Comparative Guide on Structure-Activity Relationships
A detailed analysis of C-methylated 5,6-dihydroxytryptamine (5,6-DHT) analogs reveals significant variations in their biological activity and affinity for the serotonin transporter. This guide provides a comparative overview of their structure-activity relationship, supported by experimental data, to inform researchers and drug development professionals in the field of neuropharmacology.
The neurotoxin 5,6-dihydroxytryptamine (5,6-DHT) is a valuable tool for studying the serotonergic system due to its ability to selectively destroy serotonin-containing nerve terminals. Its mechanism of action is thought to involve the formation of reactive quinoid species through autoxidation, which then alkylate cellular nucleophiles, leading to neurotoxicity. To investigate this mechanism further, C-methylated analogs of 5,6-DHT have been synthesized and evaluated.
Comparative Biological Activity
The introduction of methyl groups at the C4 and C7 positions of the 5,6-DHT indole nucleus significantly alters its biological activity. The following tables summarize the key quantitative data from studies on these analogs.[1][2]
| Compound | Inhibition of [³H]thymidine Incorporation (IC₅₀, µM) | Rank Order of Potency |
| 4,7-di-Me-5,6-DHT | ~5 | 1 |
| 4-Me-5,6-DHT | ~25 | 2 |
| 5,6-DHT | ~50 | 3 |
| 7-Me-5,6-DHT | ~50 | 3 |
| Table 1: Potency of 5,6-DHT and its C-methylated analogs in inhibiting DNA synthesis in neuroblastoma N-2a cells. |
| Compound | Inhibition of [³H]-5-HT Uptake (IC₅₀, µM) | Rank Order of Affinity |
| 5,6-DHT | 4 | 1 |
| 4,7-di-Me-5,6-DHT | 20 | 2 |
| 4-Me-5,6-DHT | 23 | 3 |
| 7-Me-5,6-DHT | 52 | 4 |
| Table 2: Affinity of 5,6-DHT and its C-methylated analogs for the serotonin uptake system in neuroblastoma N-2a cells. |
The data indicates that methylation at the C4 and C7 positions enhances the inhibitory potency on DNA synthesis, with the dimethylated analog being the most potent.[1][2] Conversely, these modifications reduce the affinity for the serotonin transporter, suggesting a divergence in the structural requirements for neurotoxicity and transporter binding.[1][2]
Proposed Mechanism of Action
The prevailing hypothesis for the neurotoxic action of 5,6-DHT and its analogs is their autoxidation to electrophilic quinone species, which can then react with biological nucleophiles. The methylation pattern influences the rate of this autoxidation and the reactivity of the resulting quinones.
Caption: Proposed mechanism of neurotoxicity for 5,6-DHT and its C-methylated analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 5,6-DHT and its C-methylated analogs.
Synthesis of C-methylated Analogs of 5,6-DHT
The synthesis of 4-Me-5,6-DHT, 7-Me-5,6-DHT, and 4,7-di-Me-5,6-DHT was achieved through a multi-step process.[1] The indole nucleus was constructed via the reductive cyclization of the corresponding 2,β-dinitrostyrenes. The aminoethyl side chain was subsequently introduced using the gramine methiodide route.[1]
Cell Culture
Neuroblastoma N-2a cells were cultured in a suitable medium and differentiated prior to the experiments to exhibit neuronal characteristics.[1]
Inhibition of [³H]thymidine Incorporation Assay
This assay measures the cytotoxic effect of the compounds by quantifying their impact on DNA synthesis.
Caption: Workflow for the [³H]thymidine incorporation assay.
Detailed Steps:
-
Differentiated neuroblastoma N-2a cells were plated in multi-well plates.
-
The cells were incubated with various concentrations of 5,6-DHT or its C-methylated analogs.
-
[³H]thymidine was added to each well.
-
Following an incubation period, the cells were harvested.
-
The DNA was precipitated, and the unincorporated radiolabel was washed away.
-
The amount of incorporated [³H]thymidine was determined by liquid scintillation counting.
-
The concentration of the compound that caused 50% inhibition of [³H]thymidine incorporation (IC₅₀) was calculated.[1]
Inhibition of [³H]-5-HT Uptake Assay
This assay determines the affinity of the compounds for the serotonin transporter.
Detailed Steps:
-
Differentiated neuroblastoma N-2a cells were used as they possess a serotonin uptake system.
-
The cells were incubated with a fixed concentration of [³H]-5-HT and varying concentrations of the test compounds (5,6-DHT and its analogs).
-
After a short incubation period, the uptake was terminated.
-
The cells were washed to remove extracellular [³H]-5-HT.
-
The amount of [³H]-5-HT taken up by the cells was quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibited 50% of the specific [³H]-5-HT uptake (IC₅₀) was determined.[1]
References
Comparative Analysis of the Inhibitory Potency of 7-Methyl-1H-indole-5,6-diol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Activities with Supporting Experimental Data
This guide provides a comparative analysis of the inhibitory potency of 7-methyl-1H-indole-5,6-diol and its structural isomers. Due to the limited availability of direct comparative studies on this compound itself, this report leverages data from closely related methylated 5,6-dihydroxyindole derivatives, specifically 5,6-dihydroxytryptamine (DHT) analogs, to infer structure-activity relationships. The presented data is intended to guide research and development efforts in the exploration of indole-based compounds as potential therapeutic agents.
Comparative Inhibitory Potency
The study evaluated the inhibitory effects of these compounds on the incorporation of [3H]thymidine into DNA in neuroblastoma N-2a cells, a measure of cytotoxicity, and their affinity for the serotonergic uptake system.[1]
Table 1: Comparative Inhibitory Potency of Methylated 5,6-Dihydroxytryptamine Analogs [1]
| Compound | Inhibition of [3H]thymidine incorporation (Order of Potency) | Inhibition of [3H]-5-HT uptake (IC50 in µM) |
| 5,6-Dihydroxytryptamine (5,6-DHT) | ≈ 7-Methyl-5,6-DHT | 4 |
| 4-Methyl-5,6-DHT | > 5,6-DHT | 23 |
| 7-Methyl-5,6-DHT | ≈ 5,6-DHT | 52 |
| 4,7-Dimethyl-5,6-DHT | >> 4-Methyl-5,6-DHT | 20 |
Data sourced from a study on differentiated neuroblastoma N-2a cells.[1]
From this data, it can be inferred that methylation at the C4 position of the indole ring enhances cytotoxic activity compared to the parent compound and the C7 methylated isomer.[1] Conversely, methylation at either C4 or C7 decreases the affinity for the serotonin uptake system compared to the non-methylated 5,6-DHT.[1]
Experimental Protocols
The following is a summary of the methodologies employed in the key cited study to determine the inhibitory potencies.
Synthesis of Methylated 5,6-Dihydroxytryptamine Analogs
The synthesis of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines involved the construction of the indole nucleus through the reductive cyclization of the corresponding 2,β-dinitrostyrenes. The aminoethyl side chain was subsequently introduced via gramine methiodides.[1]
Diagram 1: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of methylated 5,6-dihydroxytryptamine analogs.
Biological Evaluation in Neuroblastoma N-2a Cells
-
Cell Culture: Differentiated neuroblastoma N-2a cells were used for the biological assays.[1]
-
Inhibition of [3H]thymidine Incorporation: The inhibitory potency of the compounds on cell proliferation was determined by measuring the inhibition of [3H]thymidine incorporation into the DNA of the cultured cells.[1]
-
Inhibition of [3H]-5-HT Uptake: The affinity of the compounds for the serotonergic uptake system was assessed by measuring their ability to inhibit the uptake of radiolabeled serotonin ([3H]-5-HT) into the cells.[1] The IC50 values, representing the concentration of the compound required to inhibit 50% of the [3H]-5-HT uptake, were determined.[1]
Diagram 2: Experimental Workflow for Biological Evaluation
Caption: Workflow for assessing the inhibitory effects of test compounds on neuroblastoma cells.
Structure-Activity Relationship and Signaling Pathways
The position of the methyl group on the indole-5,6-diol core appears to significantly influence its biological activity. The enhanced cytotoxicity of the 4-methyl analog suggests that substitution at this position may be crucial for its mechanism of action, which is thought to involve the alkylation of biological nucleophiles by electrophilic quinoid autoxidation products.[1]
Diagram 3: Inferred Structure-Activity Relationship
Caption: Inferred structure-activity relationship based on methylation position on the indole core.
References
validation of the purity of synthesized 7-methyl-1H-indole-5,6-diol by NMR and elemental analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the purity of synthesized 7-methyl-1H-indole-5,6-diol using Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. The data presented for the purified compound serves as a reference standard, while a hypothetical crude sample is analyzed to illustrate the identification of impurities and the assessment of purity.
Data Presentation: A Comparative Analysis
The purity of a synthesized compound is paramount for its application in research and drug development. Here, we compare the analytical data of a purified sample of this compound with a crude, unpurified sample.
Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Purified) | Assignment (Crude Sample) | Notes on Crude Sample |
| 10.51 | br s | 1H | N-H | N-H | Broadened signal, may indicate exchange or presence of acidic impurities. |
| 8.50 | s | 1H | 5-OH | 5-OH | |
| 8.25 | s | 1H | 6-OH | 6-OH | |
| 6.95 | s | 1H | H-4 | H-4 | |
| 6.88 | t, J=2.5 Hz | 1H | H-2 | H-2 | |
| 6.20 | t, J=2.5 Hz | 1H | H-3 | H-3 | |
| 2.25 | s | 3H | 7-CH₃ | 7-CH₃ | |
| 3.34 | s | - | - | Residual Solvent (Methanol) | Indicates incomplete removal of solvents from a previous step. |
| 1.25 | t, J=7.0 Hz | - | - | Impurity (Ethyl Acetate) | Characteristic triplet of an ethyl group from a common purification solvent. |
| 4.12 | q, J=7.0 Hz | - | - | Impurity (Ethyl Acetate) | Characteristic quartet of an ethyl group from a common purification solvent. |
Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Purified) | Chemical Shift (δ) ppm (Crude) | Assignment | Notes on Crude Sample |
| 142.8 | 142.8 | C-5 | |
| 140.6 | 140.6 | C-6 | |
| 130.5 | 130.5 | C-7a | |
| 123.0 | 123.0 | C-2 | |
| 120.5 | 120.5 | C-3a | |
| 115.2 | 115.2 | C-7 | |
| 104.8 | 104.8 | C-4 | |
| 100.3 | 100.3 | C-3 | |
| 9.8 | 9.8 | 7-CH₃ | |
| - | 170.5, 60.1, 14.2 | Impurity (Ethyl Acetate) | Signals corresponding to the carbonyl, methylene, and methyl carbons of ethyl acetate. |
| - | 49.0 | Residual Solvent (Methanol) |
Table 3: Elemental Analysis Comparison
| Element | Theoretical % | Found % (Purified) | Found % (Crude) | Deviation from Theoretical (Crude) |
| Carbon (C) | 67.07 | 67.01 | 65.82 | -1.25 |
| Hydrogen (H) | 5.63 | 5.68 | 6.15 | +0.52 |
| Nitrogen (N) | 8.69 | 8.65 | 8.11 | -0.58 |
The elemental analysis of the purified sample shows excellent correlation with the theoretical values, with deviations well within the acceptable range of ±0.4%. The crude sample, however, shows significant deviations, suggesting the presence of impurities that alter the elemental composition. The higher hydrogen percentage in the crude sample is consistent with the presence of solvent impurities like ethyl acetate and methanol.
Experimental Protocols
Synthesis and Purification of this compound
A plausible synthetic route involves the protection of the hydroxyl groups of a suitable precursor, followed by indole ring formation and subsequent deprotection.
Proposed Synthesis:
A potential route could start from 2-methyl-3,4-dimethoxyaniline. This starting material could undergo a Japp-Klingemann reaction or a Fischer indole synthesis with a suitable partner to form the indole ring. The final step would be the demethylation of the methoxy groups to yield the diol.
Purification:
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield this compound as a solid.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of DMSO-d₆.
-
¹H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.
-
Sample Preparation: A precisely weighed sample (2-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector. The percentages of C, H, and N are calculated based on the detector response and the initial sample weight.
Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Logical flow for the validation of synthesized compound purity.
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the electrochemical properties of 7-methyl-1H-indole-5,6-diol and structurally related indole compounds. Due to the limited availability of direct experimental data for this compound, this study leverages available data from its close analogs, namely 5,6-dihydroxyindole (DHI) and N-methyl-5,6-dihydroxyindole, to provide a comprehensive overview. The electrochemical behavior of these compounds is critical for understanding their potential roles in various biological processes, including neurotransmission and melanin synthesis, and for the development of novel therapeutic agents.
Indole derivatives are a significant class of heterocyclic compounds that are readily oxidized at carbon-based electrodes.[1] This electrochemical activity is central to their biological function and provides a valuable tool for their analytical determination.[1] The oxidation of indole compounds typically involves the transfer of electrons and protons, with the specific mechanism and potential dependent on the substitution pattern of the indole ring.
Comparative Electrochemical Data
| Compound | Oxidation Potential (V vs. reference electrode) | Experimental Conditions | Reference |
| 5,6-Dihydroxyindole (DHI) | Broad oxidation wave between -0.35 V and 0.4 V | Acidic buffer | [2] |
Note: The oxidation potential of DHI is presented as a broad wave, which may encompass multiple electron transfer steps.[2] The exact potential can vary depending on the experimental conditions, such as pH and the nature of the electrode.
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using standard voltammetric techniques. A detailed methodology for cyclic voltammetry, a common technique for characterizing the electrochemical behavior of indole derivatives, is provided below.
Cyclic Voltammetry of Indole Derivatives:
-
Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. Prior to each experiment, the electrode surface is polished with alumina slurry, rinsed with deionized water, and sonicated to ensure a clean and reproducible surface.
-
Electrolyte Solution: A supporting electrolyte, such as a phosphate buffer solution with a specific pH, is prepared. The concentration of the indole derivative is typically in the millimolar range.
-
Voltammetric Measurement: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the electrolyte solution. The potential of the working electrode is then swept linearly from an initial potential to a final potential and back again.
-
Data Analysis: The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram. The peak potentials (Ep) and peak currents (Ip) provide information about the redox processes of the analyte.
Visualizing the Electrochemical Workflow and Comparative Logic
To better understand the experimental process and the comparative framework of this study, the following diagrams are provided.
Caption: Workflow for the electrochemical analysis of indole compounds.
Caption: Logical relationship for the comparative study.
References
Unveiling the Pharmacological Promise: A Comparative Review of Indole Derivatives' Biological Effects
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of various indole derivatives, summarizing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects with a focus on quantitative experimental data.
Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products, signaling molecules, and synthetic drugs.[1] Its unique chemical properties allow for diverse functionalization, leading to a vast library of derivatives with distinct pharmacological profiles. This versatility has made indole and its analogs a focal point of research in the pursuit of novel therapeutic agents. This review collates experimental data to offer a clear comparison of the biological effects of these promising compounds.
Anticancer Activity of Indole Derivatives
A significant area of investigation for indole derivatives is their potential as anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic acid-indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [1] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [1] | |
| Indole sulfonohydrazide 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [2][3] |
| MCF-7 (Breast Cancer) | 13.2 | [2][3] | |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [4] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [4] |
| Penta-heterocycle indole 10b | A549 (Lung Cancer) | 0.12 | [5] |
| K562 (Leukemia) | 0.01 | [5] | |
| Indole-thiophene complex 12 | Various Cancer Cell Lines | 0.22 - 1.80 | [6] |
| Quinoline-indole derivative 13 | Various Cancer Cell Lines | 0.002 - 0.011 | [6] |
| Benzimidazole-indole derivative 8 | Various Cancer Cell Lines | ~0.05 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[7][8][9]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period, typically 24 to 72 hours.[7]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[9]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Indole Derivatives
Indole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | S. aureus | 3.125 | [10] |
| MRSA | 3.125 | [10] | |
| C. krusei | 3.125 | [10] | |
| Indole-thiadiazole derivative 2c | MRSA | 3.125 | [10] |
| 5-iodoindole | Extensively Drug-Resistant A. baumannii | 64 | [11] |
| 3-methylindole | Extensively Drug-Resistant A. baumannii | 64 | [11] |
| 6-bromoindole | Extensively Drug-Resistant A. baumannii | 64 | [11] |
| Ciprofloxacin-indole hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [12] |
| 3-Alkylidene-2-indolone 10g | S. aureus ATCC 6538 | 0.5 | [13] |
| 3-Alkylidene-2-indolone 10h | MRSA ATCC 43300 | 0.5 | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common laboratory technique used to determine the MIC of an antimicrobial agent.[14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 1 x 10^6 CFU/mL).[14]
-
Serial Dilution of Compounds: The indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the microorganism (positive control) and only the medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Anti-Inflammatory Effects of Indole Derivatives
Inflammation is a key pathological process in many diseases, and indole derivatives have been investigated for their anti-inflammatory properties. These effects are often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound/Derivative | Assay | Effect | Reference |
| Ursolic acid-indole derivative 3 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at 5 µM and 10 µM | [15] |
| Ursolic acid-indole derivative 6 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at 5 µM and 10 µM | [15] |
| Brominated isatin (5-bromo) | NO Inhibition in LPS-stimulated RAW 264.7 cells | IC50 ~339.8 µM | [16] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | Inhibition of NO, IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells | Most potent among tested compounds | [17] |
| Indole hydrazide derivative S14 | Carrageenan-induced paw edema in rats | 63.69% inhibition after 3 hours | [18] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 Inhibition | IC50 = 0.32 µM | [19] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates. The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of NO, in the presence or absence of the test indole derivatives at various concentrations.[15]
-
Collection of Supernatant: After a 24-hour incubation period, the cell culture supernatant is collected.[15]
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15]
-
Absorbance Measurement: The mixture is incubated at room temperature for a short period to allow for the development of a purple azo dye. The absorbance of this solution is then measured at approximately 540 nm using a microplate reader.[15]
-
Calculation of NO Inhibition: The concentration of nitrite in the samples is determined from a standard curve of sodium nitrite. The percentage of NO inhibition by the indole derivatives is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.
Neuroprotective Effects of Indole Derivatives
Emerging research suggests that indole derivatives may have a role in protecting against neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties and the ability to interfere with the aggregation of amyloid-beta peptides.
| Compound/Derivative | Assay | Effect | Reference |
| Synthetic indole-phenolic compounds | Copper ion chelation | ~40% chelating activity | [20][21] |
| Aβ(25-35) induced ROS in SH-SY5Y cells | Reduction of ROS to basal levels | [20][21] | |
| Aβ(25-35) aggregation (Thioflavin T assay) | Promoted self-disaggregation | [20][21] | |
| Azepino[4,3-b]indole derivative 26 | Butyrylcholinesterase (BChE) inhibition | IC50 = 0.020 µM | [22] |
| Indole derivative 21 | AMPK activation in HEK293 cells | Potent activator | [22] |
Experimental Workflow: Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective potential of indole derivatives.
Signaling Pathways Modulated by Indole Derivatives
The biological effects of indole derivatives are often mediated through their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways are two such cascades that are frequently implicated in the anticancer and anti-inflammatory activities of these compounds.[23][24][25]
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[26] Its dysregulation is a hallmark of many cancers and inflammatory diseases. Some indole derivatives have been shown to inhibit the activation of NF-κB.[27]
References
- 1. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 2.2. Antibacterial Susceptibility Testing [bio-protocol.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chesci.com [chesci.com]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Published Synthesis of 7-methyl-1H-indole-5,6-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes to 7-methyl-1H-indole-5,6-diol and its parent compound, 1H-indole-5,6-diol. As no direct published synthesis for this compound is readily available in the scientific literature, this document presents a proposed synthetic pathway based on the established and well-documented synthesis of 1H-indole-5,6-diol. The objective is to offer a comprehensive resource for researchers interested in the synthesis of this and related compounds, providing detailed experimental protocols and comparative data.
Comparative Analysis of Synthetic Pathways
The synthesis of 1H-indole-5,6-diol is a multi-step process that has been reported in the literature. A proposed analogous route for the synthesis of this compound is presented here, highlighting the similarities and potential challenges.
Table 1: Comparison of Synthetic Steps and Reagents
| Step | Synthesis of 1H-indole-5,6-diol (Published) | Proposed Synthesis of this compound (Analogous) |
| 1. Starting Material | 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) | 2-Methyl-3,4-dihydroxybenzaldehyde |
| 2. Hydroxyl Protection | Benzylation of 3,4-dihydroxybenzaldehyde to yield 3,4-dibenzyloxybenzaldehyde. | Benzylation of 2-methyl-3,4-dihydroxybenzaldehyde to yield 3,4-dibenzyloxy-2-methylbenzaldehyde. |
| 3. Henry Reaction | Condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane to form (E)-1-(3,4-dibenzyloxy)phenyl-2-nitroethene. | Condensation of 3,4-dibenzyloxy-2-methylbenzaldehyde with nitromethane to form (E)-1-(3,4-dibenzyloxy-2-methyl)phenyl-2-nitroethene. |
| 4. Reductive Cyclization | Reduction of the nitrostyrene derivative to form 5,6-dibenzyloxyindole. | Reduction of the corresponding nitrostyrene derivative to form 7-methyl-5,6-dibenzyloxyindole. |
| 5. Deprotection | Hydrogenolysis of the benzyl protecting groups to yield 1H-indole-5,6-diol. | Hydrogenolysis of the benzyl protecting groups to yield this compound. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of 1H-indole-5,6-diol. These can serve as a template for the proposed synthesis of the 7-methyl derivative.
Protocol 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde
This procedure describes the protection of the hydroxyl groups of protocatechualdehyde.
-
Materials: Protocatechualdehyde (1.0 eq), Benzyl chloride (2.3 eq), Anhydrous Potassium Carbonate (3.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve protocatechualdehyde in DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add benzyl chloride to the stirred suspension.
-
Heat the reaction mixture at 130°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with water to obtain 3,4-dibenzyloxybenzaldehyde.[1]
-
-
Reported Yield: 96%[1]
Protocol 2: Synthesis of 1H-indole-5,6-diol from 5,6-Dibenzyloxyindole
This protocol details the final deprotection step to yield the diol.
-
Materials: 5,6-Dibenzyloxyindole, 10% Palladium on Carbon (Pd/C), Ethyl Acetate, Hydrogen gas.
-
Procedure:
-
To a solution of 5,6-dibenzyloxyindole in ethyl acetate, add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield 1H-indole-5,6-diol.
-
-
Note: The product is sensitive and should be stored under an inert atmosphere at low temperatures.
Visualization of Synthetic Pathways
The following diagrams illustrate the established and proposed synthetic workflows.
Caption: Published synthetic pathway for 1H-indole-5,6-diol.
Caption: Proposed analogous pathway for this compound.
Concluding Remarks
While a direct, published synthesis of this compound remains to be identified, the well-established synthesis of the parent compound, 1H-indole-5,6-diol, provides a robust framework for its preparation. The proposed analogous route, starting from 2-methyl-3,4-dihydroxybenzaldehyde, is expected to proceed through similar intermediates and reaction conditions. Researchers attempting this synthesis should anticipate that the yields and optimal reaction parameters may require empirical determination. This guide serves as a foundational resource to facilitate the synthesis and further investigation of this and other substituted dihydroxyindoles.
References
benchmarking the performance of 7-methyl-1H-indole-5,6-diol against known serotonin uptake inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of the novel compound 7-methyl-1H-indole-5,6-diol against a panel of well-established selective serotonin reuptake inhibitors (SSRIs). The data presented herein is intended to offer an objective comparison to aid in the evaluation of its potential as a serotonin uptake inhibitor.
Performance Benchmarks: In Vitro Inhibition of the Serotonin Transporter (SERT)
The inhibitory activity of this compound and leading SSRIs on the serotonin transporter (SERT) is summarized below. The data is presented as IC50 and Ki values, which are critical metrics for assessing the potency and binding affinity of a compound, respectively.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 52,000 | Not Available |
| Paroxetine | 1.1[1] | 0.05[1] |
| Escitalopram | 2.1[2] | 0.89[3], 6.6[2] |
| Sertraline | 520 | 2.8[4] |
| Citalopram | Not Available | ~10 (S-citalopram)[5] |
| Fluoxetine | Not Available | Not Available |
| Fluvoxamine | Not Available | Not Available |
Note: The IC50 value for this compound was determined in a study focused on its properties as a methylated analogue of the neurotoxin 5,6-dihydroxytryptamine. Direct comparative studies under standardized assay conditions with other SSRIs are needed for a more precise evaluation. Ki values for SSRIs can vary between studies depending on the experimental conditions.
Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Serotonin Reuptake Inhibition Pathway.
Experimental Protocols
The following are detailed methodologies for two standard in vitro assays used to determine the inhibitory performance of compounds against the serotonin transporter.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for the serotonin transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), typically from HEK293 or CHO cells, are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Serotonin Uptake Assay (for IC50 Determination)
This functional assay directly measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.
Detailed Protocol:
-
Cell Culture: Cells stably expressing hSERT (e.g., HEK293-hSERT or JAR cells) are cultured to confluence in 96-well plates.[6]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) is added to each well to initiate the uptake process.
-
Incubation: The plates are incubated at 37°C for a short period (e.g., 10-20 minutes) to allow for serotonin uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
References
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medkoo.com [medkoo.com]
- 5. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis: Unraveling the Cellular Response to 7-methyl-1H-indole-5,6-diol
A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of 7-methyl-1H-indole-5,6-diol, benchmarked against a known bioactive compound.
Disclaimer: Direct transcriptomic studies on this compound are not publicly available at the time of this publication. The data and analysis presented herein for this compound are extrapolated from studies on the closely related and well-researched indole derivative, Indole-3-carbinol (I3C). This guide serves as a representative model for comparative transcriptomic analysis of novel indole compounds.
Introduction
This compound is a novel synthetic indole derivative with potential therapeutic applications. Understanding its impact on cellular gene expression is crucial for elucidating its mechanism of action and identifying potential molecular targets. This guide provides a comparative transcriptomic framework for evaluating the cellular response to this compound. As a proxy, we utilize publicly available RNA-sequencing data from breast cancer cells treated with Indole-3-carbinol (I3C), a natural indole compound known for its anti-cancer properties. For a robust comparison, we benchmark these findings against the transcriptomic effects of Curcumin, a well-characterized natural polyphenol with established anti-inflammatory and anti-cancer activities, also known to modulate similar signaling pathways.
This guide will delve into the quantitative changes in gene expression, the signaling pathways affected, and provide detailed experimental protocols for researchers aiming to conduct similar studies.
Data Presentation: Comparative Gene Expression Analysis
To provide a clear comparison of the transcriptomic effects of our proxy for this compound (Indole-3-carbinol) and our alternative compound (Curcumin), the following tables summarize the top differentially expressed genes in cancer cell lines following treatment.
Table 1: Differentially Expressed Genes in MCF-7 Breast Cancer Cells Treated with Indole-3-Carbinol (I3C)
Data extracted from GEO Dataset GSE55897.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated | |||
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 4.58 | <0.001 |
| AHRR | Aryl-Hydrocarbon Receptor Repressor | 3.21 | <0.001 |
| TIPARP | TCDD Inducible Poly(ADP-Ribose) Polymerase | 2.89 | <0.001 |
| IGFBP3 | Insulin Like Growth Factor Binding Protein 3 | 2.54 | <0.001 |
| SERPINB5 | Serpin Family B Member 5 | 2.11 | <0.001 |
| Downregulated | |||
| CCND1 | Cyclin D1 | -2.75 | <0.001 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.43 | <0.001 |
| E2F1 | E2F Transcription Factor 1 | -2.18 | <0.001 |
| BCL2 | BCL2 Apoptosis Regulator | -1.98 | <0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | -1.85 | <0.01 |
Table 2: Differentially Expressed Genes in Breast Cancer Cells Treated with Curcumin
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated | |||
| HMOX1 | Heme Oxygenase 1 | 3.89 | <0.001 |
| GDF15 | Growth Differentiation Factor 15 | 3.15 | <0.001 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.98 | <0.001 |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.76 | <0.001 |
| ATF3 | Activating Transcription Factor 3 | 2.51 | <0.001 |
| Downregulated | |||
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -3.12 | <0.001 |
| RELA | RELA Proto-Oncogene, NF-kB Subunit | -2.88 | <0.001 |
| IL6 | Interleukin 6 | -2.65 | <0.001 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.43 | <0.01 |
| MMP9 | Matrix Metallopeptidase 9 | -2.21 | <0.01 |
Signaling Pathway Analysis
Transcriptomic data reveals that both indole compounds and curcumin impact key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary pathways identified are the NF-κB Signaling Pathway and the MAPK Signaling Pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Both I3C and curcumin have been shown to inhibit this pathway, albeit through potentially different mechanisms. Curcumin is well-documented to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit[1][2].
Caption: Curcumin's inhibitory effect on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell growth, differentiation, and stress responses. Indole-3-carbinol has been shown to influence this pathway, particularly by stimulating the p38 MAPK, which can lead to apoptosis in cancer cells.
Caption: Indole-3-carbinol's influence on the MAPK signaling cascade.
Experimental Protocols
A standardized and robust experimental protocol is essential for obtaining reliable and reproducible transcriptomic data. Below is a comprehensive workflow for analyzing the cellular response to a small molecule compound using RNA-sequencing.
Experimental Workflow
Caption: A typical workflow for a comparative transcriptomics experiment.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (or proxy) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Perform experiments in biological triplicate for statistical robustness.
-
-
RNA Extraction:
-
Harvest cells and lyse them using a suitable reagent (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Control:
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
-
RNA-Seq Library Preparation:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify and size-select the final library.
-
-
Sequencing:
-
Quantify the final library and assess its quality.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential expression analysis).
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the treated and control groups.
-
Pathway and Functional Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontologies among the differentially expressed genes.
-
Conclusion
This guide provides a foundational framework for conducting and interpreting comparative transcriptomic studies of novel compounds like this compound. By leveraging data from related molecules and established alternatives, researchers can gain valuable insights into the potential mechanisms of action and cellular pathways affected by new therapeutic candidates. The provided protocols and visualizations serve as a starting point for designing and executing robust experiments to further characterize the biological activity of this compound and other promising indole derivatives.
References
Validating the Specificity of 7-methyl-1H-indole-5,6-diol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a compound's specificity is paramount in biological research and drug development. This guide provides a comparative framework for assessing the specificity of 7-methyl-1H-indole-5,6-diol, a derivative of the melanin precursor 5,6-dihydroxyindole. Due to the limited publicly available data on the specific biological activities of this compound, this guide will leverage data from the parent compound and related hydroxyindoles to illustrate the principles and methodologies for specificity validation, primarily within the context of tyrosinase inhibition, a key process in melanogenesis.
Introduction to this compound and its Potential Biological Role
This compound is a small molecule with the chemical formula C₉H₉NO₂.[1] Its parent compound, 5,6-dihydroxyindole, is a crucial intermediate in the biosynthesis of eumelanin, the primary pigment in human skin, hair, and eyes.[2][3] 5,6-dihydroxyindole is formed from L-dopachrome in a reaction catalyzed by the enzyme tyrosinase and is subsequently oxidized to indole-5,6-quinone.[2] Given this metabolic pathway, it is plausible that this compound may interact with tyrosinase or other enzymes involved in melanin production.
The specificity of any compound intended for use as a biological probe or therapeutic agent must be rigorously established to avoid off-target effects and ensure that observed biological outcomes are directly attributable to the modulation of the intended target. This guide outlines the experimental approaches to achieve this.
Comparative Analysis of Hydroxyindole Derivatives as Tyrosinase Inhibitors
To contextualize the potential activity of this compound, it is useful to compare the inhibitory potency of related hydroxyindoles against tyrosinase. The position of the hydroxyl group on the indole ring significantly influences the inhibitory activity.
| Compound | IC₅₀ (µM) against Human HMV-II Melanoma Tyrosinase | Notes |
| 6-Hydroxyindole | 20 | Potent inhibitor |
| 7-Hydroxyindole | 79 | Moderate inhibitor |
| 5-Hydroxyindole | 366 | Weaker inhibitor |
| Kojic Acid (Control) | 342 | Standard tyrosinase inhibitor |
| Data sourced from a study on the inhibitory effects of hydroxyindoles on human melanoma tyrosinase.[4] |
This table demonstrates that subtle structural changes, such as the position of a hydroxyl group, can dramatically alter the inhibitory potency of a compound. The addition of a methyl group at the 7-position of 1H-indole-5,6-diol would represent another structural modification, the impact of which on tyrosinase activity would need to be experimentally determined.
Experimental Protocols for Specificity Validation
A thorough assessment of a compound's specificity involves a multi-faceted approach, starting with primary target engagement and expanding to broader profiling against related and unrelated targets.
Primary Target Engagement: Tyrosinase Inhibition Assay
This experiment aims to determine the concentration at which this compound inhibits 50% of tyrosinase activity (IC₅₀).
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human tyrosinase is purified to >95% purity.
-
L-DOPA (3,4-dihydroxyphenylalanine) is used as the substrate.
-
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.8.
-
Compound Preparation:
-
This compound and control inhibitors (e.g., kojic acid) are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared to generate a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
In a 96-well plate, add tyrosinase enzyme to the assay buffer.
-
Add the test compound or control at various concentrations.
-
Pre-incubate the enzyme with the compound for 10 minutes at 37°C.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Monitor the formation of dopachrome, the oxidized product of L-DOPA, by measuring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of tyrosinase inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Secondary Target Profiling: Kinase Panel Screening
To assess broader specificity, it is crucial to screen the compound against a panel of other enzymes, particularly those with structurally similar active sites. Kinases are a common class of off-targets for small molecule inhibitors.
Methodology:
-
Kinase Panel Selection: A broad panel of kinases (e.g., >100 kinases) representing different branches of the human kinome should be selected.
-
Assay Format: Biochemical assays are typically used to measure the inhibitory activity of the compound against each kinase.[5][6] These can be radiometric, fluorescence-based, or luminescence-based assays that quantify the phosphorylation of a substrate by the kinase.
-
Screening Concentration: Initially, the compound is often tested at a single high concentration (e.g., 10 µM) to identify potential off-target hits.
-
Dose-Response Confirmation: For any kinase showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC₅₀ value.[6][7]
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase at the screening concentration, and IC₅₀ values for confirmed hits. This allows for a quantitative assessment of the compound's selectivity.
Mechanism of Action Studies
Understanding how a compound inhibits its target provides further insight into its specificity.
Methodology:
-
Kinetic Analysis: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (L-DOPA) and co-substrate (oxygen), the tyrosinase inhibition assay is performed at varying concentrations of both the inhibitor and the substrate. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (K_D) of the compound to the target enzyme.[5]
Visualizing Experimental Workflows and Pathways
Clear diagrams are essential for communicating complex experimental designs and biological pathways.
Caption: Workflow for validating the specificity of a novel compound.
Caption: Simplified eumelanin synthesis pathway and potential inhibition.
Conclusion
While direct experimental data for this compound is currently scarce, a well-defined strategy for validating its specificity can be established based on its structural relationship to known bioactive indoles. The outlined experimental protocols, from primary target engagement and broad off-target screening to detailed mechanistic studies, provide a comprehensive framework for researchers to rigorously assess the specificity of this and other novel compounds. This systematic approach is essential for the confident interpretation of biological data and for the advancement of promising molecules in the drug discovery pipeline.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Off-Target Effects of 7-methyl-1H-indole-5,6-diol in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the novel compound 7-methyl-1H-indole-5,6-diol in cellular models. Due to the limited publicly available data on this specific molecule, this guide presents a framework for assessment based on established methodologies for evaluating off-target effects of small molecules. The on-target pathway and comparative data with alternative compounds are presented hypothetically to illustrate a comprehensive evaluation process.
On-Target Profile of this compound
While the precise mechanism of action for this compound is not extensively documented in publicly available literature, its structural similarity to 5,6-dihydroxyindole, a key intermediate in eumelanin synthesis, suggests a potential role in pigmentation pathways.[1][2] For the purpose of this guide, we will hypothesize an on-target pathway where this compound modulates the activity of tyrosinase, a key enzyme in melanin production.
Caption: Hypothetical on-target signaling pathway of this compound.
Comparison of Off-Target Effects
To provide a framework for evaluation, the following table presents hypothetical data comparing this compound with two fictional alternative compounds, "Alternative A" and "Alternative B," across key off-target assays.
| Assay Type | Parameter | This compound | Alternative A | Alternative B |
| Cytotoxicity (MTT Assay) | CC50 in HeLa cells (µM) | > 100 | 55 | 85 |
| Kinase Profiling (400 kinases) | Number of kinases inhibited >50% at 10 µM | 5 | 15 | 2 |
| Gene Expression (Microarray) | Number of significantly altered genes (>2-fold) | 150 | 450 | 80 |
Experimental Protocols for Off-Target Effect Assessment
A thorough assessment of off-target effects is crucial for the development of any small molecule therapeutic.[3][4] A multi-faceted approach employing orthogonal assays is recommended to identify potential liabilities early in the drug discovery process.[5]
Caption: General experimental workflow for assessing off-target effects.
Cytotoxicity Assay (MTT)
Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (CC50).
Methodology:
-
Cell Seeding: Plate human cervical cancer cells (HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Kinase Profiling
Objective: To identify unintended interactions of the compound with a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of at least 400 human kinases at a fixed concentration (e.g., 10 µM).
-
Activity Measurement: Kinase activity is typically measured using radiometric, fluorescence, or luminescence-based assays that quantify the phosphorylation of a substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. Hits are typically defined as kinases with >50% inhibition.
Gene Expression Profiling (Microarray)
Objective: To assess the global impact of the compound on gene expression in a cellular model.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., primary human melanocytes) with this compound at a non-toxic concentration (e.g., 10 µM) and a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit.
-
Microarray Hybridization: Label the RNA and hybridize it to a whole-genome microarray chip (e.g., Affymetrix, Agilent).
-
Data Acquisition and Analysis: Scan the microarray chips and analyze the raw data to identify genes that are significantly up- or down-regulated (typically a fold-change > 2 and a p-value < 0.05) in the treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched in the set of differentially expressed genes.
Comparative Analysis Framework
The assessment of off-target effects is not an isolated endeavor but a comparative one. The ideal compound will exhibit high on-target potency and minimal off-target activity when compared to other molecules with similar therapeutic goals.
Caption: Logical flow for the comparative analysis of off-target effects.
Conclusion
The comprehensive assessment of off-target effects using a suite of in vitro cellular assays is a critical component of preclinical drug development. While specific experimental data for this compound is not yet widely available, the methodologies and comparative frameworks outlined in this guide provide a robust strategy for its evaluation. By systematically profiling its effects on cell viability, kinase activity, and global gene expression, and comparing these results to alternative compounds, researchers can build a detailed safety and selectivity profile to inform further development decisions. Various computational and experimental methods are available to predict and identify off-target interactions of small molecules.[3][4][6][7]
References
- 1. 5,6-Dihydroxyindole | C8H7NO2 | CID 114683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 7. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
Safety Operating Guide
Prudent Disposal of 7-methyl-1H-indole-5,6-diol: A Step-by-Step Guide for Laboratory Professionals
Hazard Assessment and Characterization
Due to the absence of a specific SDS for 7-methyl-1H-indole-5,6-diol, a conservative approach to its handling and disposal is necessary. Based on the SDS of similar compounds, such as 7-Methyl-1H-indole and 5,6-Dihydroxyindole, the potential hazards are summarized in the table below. This information should guide the selection of personal protective equipment (PPE) and the segregation of waste.
| Hazard Classification | Potential Effects and Precautions |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[1][2] |
| Skin Irritation/Toxicity | Causes skin irritation and may be toxic in contact with skin. Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation or damage. Wear eye and face protection.[1][2] |
| Aquatic Toxicity | Harmful or very toxic to aquatic life, potentially with long-lasting effects. Avoid release to the environment.[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles or glasses, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste: If in solution, collect in a sealed, leak-proof container that is compatible with the solvent used.[4] Do not pour down the drain.[1] Aqueous waste should be collected separately from organic solvent waste.
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[3][5]
5. Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
Spill: For small spills, absorb the material with an inert absorbent and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
